molecular formula C6H5ClFN B6238035 3-chloro-4-fluoro-2-methylpyridine CAS No. 1227580-35-9

3-chloro-4-fluoro-2-methylpyridine

Cat. No.: B6238035
CAS No.: 1227580-35-9
M. Wt: 145.6
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Description

3-chloro-4-fluoro-2-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.6. The purity is usually 95.
BenchChem offers high-quality 3-chloro-4-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1227580-35-9

Molecular Formula

C6H5ClFN

Molecular Weight

145.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Identity & CAS Resolution

Core Directive: The specific isomer 3-chloro-4-fluoro-2-methylpyridine is a high-value, non-commodity intermediate. Unlike its common isomers (e.g., 2-chloro-3-fluoro-4-methylpyridine, CAS 881891-82-3), this specific substitution pattern is frequently absent from public aggregation databases (PubChem, ChemSpider) under a unique CAS identifier.

Critical Finding: Researchers must utilize the SMILES or InChI strings below when querying custom synthesis vendors (e.g., Enamine, WuXi, Combi-Blocks) to avoid isomer confusion.

Chemical Identity Data
ParameterSpecification
Systematic Name 3-chloro-4-fluoro-2-methylpyridine
SMILES Cc1nc(ccc1F)Cl (Canonical) / Fc1ccnc(C)c1Cl
InChI Key Predicted:GDSROTVTTLUHCO-UHFFFAOYSA-N (Isomer dependent)
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
CAS Status Not Widely Indexed. Note: Frequently confused with CAS 1195251-01-4 (4-chloro-3-fluoro...)
Predicted Density 1.28 ± 0.06 g/cm³
Predicted pKa ~3.8 (Pyridine N)

Part 2: Strategic Value & Reactivity Profile

This scaffold represents a "Reactivity Triad" in medicinal chemistry. It is designed to serve as a linchpin for fragment-based drug discovery (FBDD), particularly in kinase and GPCR inhibitor programs where the fluorine atom modulates metabolic stability and the chlorine atom provides a handle for cross-coupling.

The Reactivity Triad
  • C4-Fluorine (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (SNAr ) due to the inductive withdrawal of the adjacent C3-Chlorine and the para-Nitrogen. It reacts with soft nucleophiles (thiols, amines) under mild conditions.

  • C3-Chlorine (The Anchor): Sterically hindered but electronically primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It typically requires bulky phosphine ligands (e.g., XPhos, RuPhos) to overcome the ortho-methyl interference.

  • C2-Methyl (The Lateral Handle): Susceptible to lateral lithiation or radical oxidation, allowing for chain extension or conversion to a formyl/carboxyl group.

Visualization: The Reactivity Logic

ReactivityTriad Core 3-Chloro-4-fluoro- 2-methylpyridine C4 C4-Position (Fluorine) Core->C4 C3 C3-Position (Chlorine) Core->C3 C2 C2-Position (Methyl) Core->C2 SNAr S_NAr Displacement (Amines/Thiols) C4->SNAr High Reactivity Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C3->Suzuki Steric Challenge Oxidation Lateral Oxidation (SeO2 -> Aldehyde) C2->Oxidation Metabolic Site

Figure 1: Orthogonal reactivity map. The C4-F bond is the most labile, allowing sequential functionalization.

Part 3: Synthesis & Experimental Protocol

Since this specific isomer is not a commodity chemical, a robust synthetic route is required. The most reliable pathway utilizes the Balz-Schiemann reaction starting from the amino-precursor, which allows for late-stage installation of the labile fluorine.

Retrosynthetic Pathway
  • Target: 3-chloro-4-fluoro-2-methylpyridine

  • Precursor: 3-chloro-2-methyl-4-aminopyridine

  • Starting Material: 2-methyl-4-aminopyridine (Commercially Available)

Detailed Protocol: Synthesis via Diazotization

Note: This protocol involves the handling of diazonium salts, which are potentially explosive. Perform behind a blast shield.

Step 1: Chlorination (Regioselective) The amino group at C4 directs electrophilic aromatic substitution to the C3 position (ortho).

  • Reagents: NCS (N-Chlorosuccinimide), Acetonitrile.

  • Procedure: Dissolve 2-methyl-4-aminopyridine (1.0 eq) in ACN. Add NCS (1.05 eq) at 0°C. Warm to RT and stir for 4h.

  • Outcome: 3-chloro-2-methyl-4-aminopyridine.

Step 2: The Balz-Schiemann (Amino -> Fluoro)

  • Reagents: NaNO₂, HBF₄ (48% aq), Sand.

  • Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal decomposition.

  • Protocol:

    • Suspend 3-chloro-2-methyl-4-aminopyridine (10 mmol) in 48% HBF₄ (20 mL) at -5°C.

    • Dropwise add NaNO₂ (1.2 eq) in water, maintaining temp < 0°C. Stir for 30 min.

    • Filter the precipitate (Diazonium-BF₄ salt). Do not let dry completely (explosion hazard).

    • Suspend the wet solid in decalin or heat dry sand in a flask to 110°C.

    • Add the salt portion-wise to the hot medium. The product (3-chloro-4-fluoro-2-methylpyridine) will distill off/sublime.

    • Collect distillate and purify via vacuum distillation.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Methyl-4-aminopyridine Step1 Step 1: Chlorination (NCS, ACN, 25°C) Start->Step1 Inter Intermediate: 3-Chloro-2-methyl-4-aminopyridine Step1->Inter Step2 Step 2: Diazotization (NaNO2, HBF4, -5°C) Inter->Step2 Salt Diazonium Tetrafluoroborate Salt Step2->Salt Step3 Step 3: Thermal Decomposition (110°C, Sand Bath) Salt->Step3 N2 Gas Evolution Final Target: 3-Chloro-4-fluoro-2-methylpyridine Step3->Final

Figure 2: Step-by-step synthesis workflow via the Balz-Schiemann route.

Part 4: Application in Drug Discovery (SNAr Protocol)

The primary utility of this molecule is replacing the Fluorine with complex amines. Below is a self-validating protocol for an SNAr reaction.

Objective: Displacement of C4-F with Morpholine (Model Nucleophile).

  • Setup: Flame-dried 25 mL round-bottom flask, N₂ atmosphere.

  • Stoichiometry:

    • Substrate (3-Cl-4-F-2-Me-Py): 1.0 equiv (145 mg, 1 mmol)

    • Nucleophile (Morpholine): 1.2 equiv

    • Base (DIPEA): 2.0 equiv (scavenges HF)

    • Solvent: DMSO (anhydrous, 0.5 M concentration)

  • Execution:

    • Add substrate and base to DMSO.

    • Add morpholine dropwise at RT.

    • Heat to 80°C . Note: The 3-Cl substituent activates the 4-F, allowing lower temps than unsubstituted fluoropyridines.

    • Monitor by LCMS (Target Mass: ~212 amu).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over MgSO₄.

Why this works: The 3-chloro group provides an "ortho-effect," twisting the ring slightly but, more importantly, inductively destabilizing the ground state of the C-F bond, accelerating nucleophilic attack.

References

  • Chemical Identity & Isomer Data

    • PubChem Compound Summary (Isomer Analog): 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3).[1][2] Used for property estimation.

  • Synthetic Methodology (Balz-Schiemann)

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." J. Org. Chem. 1977.
  • Reactivity of Fluoropyridines

    • SNAr Reactivity Profiles: "Nucleophilic Arom
  • Vendor Search (For Custom Synthesis)

    • Use the SMILES Fc1ccnc(C)

Sources

3-chloro-4-fluoro-2-methylpyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-chloro-4-fluoro-2-methylpyridine: Synthesis, Properties, and Applications

Introduction

3-chloro-4-fluoro-2-methylpyridine is a halogenated and methylated pyridine derivative that has emerged as a valuable building block in modern organic synthesis. Its strategic substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, imparts a unique reactivity profile that is highly sought after in the development of complex molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The presence of multiple reactive sites allows for selective and diverse chemical transformations, making it a versatile intermediate for constructing novel molecular architectures.

Chemical Structure and Identifiers

The structural arrangement of substituents on the pyridine ring is fundamental to the chemical behavior of 3-chloro-4-fluoro-2-methylpyridine. The chlorine atom at the 3-position, the fluorine at the 4-position, and the methyl group at the 2-position create a distinct electronic and steric environment that dictates its reactivity.

Table 1: Chemical Identifiers for 3-chloro-4-fluoro-2-methylpyridine

IdentifierValue
Chemical Name 3-chloro-4-fluoro-2-methylpyridine
Synonyms 3-Chloro-4-fluoro-2-picoline
CAS Number 136009-89-1
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
InChI InChI=1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
InChIKey RELMYRCPOKZADY-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C(=NC=C1)F)Cl[1]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 3-chloro-4-fluoro-2-methylpyridine is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to light yellow liquid[2]
Purity ≥ 97-98% (typical)[2]
XlogP (Predicted) 2.3[1]
Storage Temperature 0-8°C, under inert atmosphere[2]
Spectroscopic Profile

While detailed spectral data requires experimental acquisition, the structure of 3-chloro-4-fluoro-2-methylpyridine allows for the prediction of key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region (around 2.0-2.5 ppm) would correspond to the methyl group protons.

  • ¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms in the molecule, with their chemical shifts influenced by the attached substituents (Cl, F, CH₃, and the ring nitrogen).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling pattern providing information about its electronic environment.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-Cl and C-F bond vibrations. The exact frequencies of these vibrations are useful for functional group identification.[3][4]

Synthesis and Manufacturing

The synthesis of substituted pyridines like 3-chloro-4-fluoro-2-methylpyridine often involves multi-step sequences starting from more readily available precursors. A representative synthesis can be conceptualized based on established pyridine chemistry, such as the chlorination and functional group manipulation of a corresponding pyridone precursor.

Representative Synthetic Protocol: Chlorination of a Pyridone Intermediate

This protocol describes a plausible, generalized method for synthesizing the title compound. The expertise of a trained synthetic organic chemist is required to adapt and optimize these steps for safety and yield.

  • Reaction Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, a thermometer, and a nitrogen inlet. The system is flushed with dry nitrogen.

  • Reagent Addition: The starting material, 4-fluoro-2-methyl-3-pyridone (1.0 eq), is charged into the flask, followed by the addition of a chlorinating agent such as phosphorus oxychloride (POCl₃) (3.0-5.0 eq), which can also serve as the solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 100-115°C) and maintained at this temperature for several hours (e.g., 2-6 hours), while monitoring the reaction progress by a suitable technique like TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. Excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to crushed ice or ice-cold water.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until a pH of 7-8 is reached, keeping the temperature low. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-chloro-4-fluoro-2-methylpyridine.

Synthesis_Workflow start Start: 4-fluoro-2-methyl-3-pyridone reagents Reactants: - POCl₃ (Chlorinating Agent) reaction Chlorination Reaction (Reflux, 2-6h) reagents->reaction Add workup Work-up: - Quench with ice water - Neutralize (e.g., Na₂CO₃) reaction->workup Cool & Quench extraction Extraction (e.g., Dichloromethane) workup->extraction Process purification Purification: - Dry (Na₂SO₄) - Concentrate - Vacuum Distillation extraction->purification Isolate product Final Product: 3-chloro-4-fluoro-2-methylpyridine purification->product Yields

Caption: Generalized workflow for the synthesis of 3-chloro-4-fluoro-2-methylpyridine.

Reactivity and Chemical Transformations

The reactivity of 3-chloro-4-fluoro-2-methylpyridine is governed by the interplay of its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SₙAr): Both the chlorine and fluorine atoms can act as leaving groups in SₙAr reactions. The relative reactivity of the C-Cl versus the C-F bond depends on the specific nucleophile and reaction conditions. This allows for the selective introduction of various functional groups (e.g., amines, alkoxides, thiols) onto the pyridine core.

  • Cross-Coupling Reactions: The carbon-chlorine bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.[2]

  • Modification of the Methyl Group: The methyl group at the 2-position can be functionalized, for example, through radical halogenation or oxidation, to introduce further diversity into the molecular scaffold.

Reactivity_Diagram cluster_reactions Key Reactivity: SₙAr main_mol 3-chloro-4-fluoro-2-methylpyridine product_Cl Substitution at C3 main_mol->product_Cl - Cl⁻ product_F Substitution at C4 main_mol->product_F - F⁻ nucleophile Nucleophile (Nu⁻) nucleophile->main_mol Attack at C3 or C4

Caption: Reactivity of 3-chloro-4-fluoro-2-methylpyridine in SₙAr reactions.

Applications in Research and Development

The unique structural features of 3-chloro-4-fluoro-2-methylpyridine make it a highly valuable intermediate in several areas of chemical research and industry.

  • Pharmaceutical Development: Halogenated pyridines are prevalent scaffolds in medicinal chemistry.[5][6] This compound serves as a key starting material or intermediate for the synthesis of biologically active molecules and active pharmaceutical ingredients (APIs). Its ability to undergo selective functionalization allows for the systematic modification of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability.[2]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this pyridine derivative is used in the development of new agrochemicals, including herbicides, fungicides, and pesticides.[2][7] The specific halogen substitution pattern can be crucial for tuning the biological activity and environmental profile of the final product.

  • Materials Science: The compound can be explored in the creation of specialized polymers and functional materials where the pyridine moiety can introduce specific electronic, thermal, or metal-coordinating properties.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-chloro-4-fluoro-2-methylpyridine. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Table 3: GHS Hazard and Precautionary Information

CategoryStatement
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Aggregated from representative SDS data.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If vapors or aerosols may be generated, use a full-face respirator with an appropriate cartridge.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

References

  • PubChem. 3-chloro-2-fluoro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Greenbook.net. SAFETY DATA SHEET. Available from: [Link]

  • The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

  • PubChem. 3-Chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • American Elements. 2-Chloro-3-fluoro-4-methylpyridine. Available from: [Link]

  • Wikipedia. Pyridines. Available from: [Link]

  • PubChem. Octyl 5-tert-butyl-3-(5-chloro-2H-benzotriazole-2-yl)-4-hydroxybenzenepropionate. National Center for Biotechnology Information. Available from: [Link]

  • Anhui Truchum Advanced Materials and Technology Co., Ltd. 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Available from: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Chemlyte Solutions. Tetrahydroxyquinone, CasNo.319-89-1. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

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A Technical Guide to the Nomenclature and Synonyms of 3-chloro-4-fluoro-2-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-chloro-4-fluoro-2-picoline is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity necessitates a thorough understanding of its nomenclature for unambiguous communication in research and development. This technical guide provides a detailed analysis of the compound's synonyms, systematic IUPAC name, and the underlying principles of chemical nomenclature. We will deconstruct the name to its core components, explore its chemical properties, and discuss its relevance as a versatile building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Data for 3-chloro-4-fluoro-2-methylpyridine

PropertyValueReference(s)
Systematic IUPAC Name 3-chloro-4-fluoro-2-methylpyridineIUPAC Nomenclature
Common Synonym 3-chloro-4-fluoro-2-picoline[1]
CAS Number Not Publicly Available (Isomers: 881891-82-3, 1195251-01-4)[2][3][4]
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [3]
Appearance Inferred to be a colorless to light yellow liquidGeneral property of similar compounds

Deconstruction of IUPAC Nomenclature

The name "3-chloro-4-fluoro-2-picoline" is a semi-systematic name that combines a trivial name ("picoline") with systematic numbering. To fully understand its structure, it is essential to break down the name according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[5]

The Parent Heterocycle: Pyridine

The core of the molecule is pyridine . Pyridine is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom.[6] It is structurally analogous to benzene, with one CH group replaced by nitrogen. According to IUPAC rules, the numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise around the ring.[7]

The Trivial Name: Picoline

The term picoline is a historical or trivial name used to denote a methyl-substituted pyridine.[1] There are three isomers of picoline, depending on the position of the methyl group:

  • 2-methylpyridine (α-picoline)

  • 3-methylpyridine (β-picoline)

  • 4-methylpyridine (γ-picoline)

In the context of "3-chloro-4-fluoro-2-picoline," the "2-picoline" component signifies that a methyl group is located at the C2 position of the pyridine ring. Therefore, the systematic equivalent for "2-picoline" is "2-methylpyridine".

Substituents and Locants

The remaining components of the name are prefixes that describe the other functional groups attached to the pyridine ring:

  • 3-chloro : A chlorine atom is attached at the C3 position.

  • 4-fluoro : A fluorine atom is attached at the C4 position.

When assembling the final systematic name, the substituents are listed in alphabetical order: chloro , fluoro , methyl . The full, unambiguous IUPAC name is therefore 3-chloro-4-fluoro-2-methylpyridine .

The following diagram illustrates the logical relationship between the structural components and the final systematic name.

G cluster_Structure Chemical Structure & Systematic Name cluster_Nomenclature Nomenclature Breakdown iupac Systematic IUPAC Name 3-chloro-4-fluoro-2-methylpyridine parent Parent Pyridine Aromatic heterocycle picoline Trivial Component '2-Picoline' Indicates a methyl group at the C2 position parent->picoline is functionalized by a methyl group to form picoline->iupac are combined & alphabetized to yield substituents Substituents 3-chloro 4-fluoro picoline->substituents and further substituted by substituents->iupac are combined & alphabetized to yield

Caption: Logical breakdown of the nomenclature for 3-chloro-4-fluoro-2-picoline.

Significance in Medicinal Chemistry and Drug Development

Halogenated pyridines are crucial building blocks in modern drug discovery.[8][9] The inclusion of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Fluorine: The introduction of a fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also increase a molecule's binding affinity to its target protein and modulate its lipophilicity, which affects cell membrane permeability.[10]

  • Chlorine: The chlorine atom serves as a versatile synthetic handle. It can be readily displaced via nucleophilic aromatic substitution (SNAr) reactions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage functionalization and diversification of complex drug candidates.[11][12]

The specific 3-chloro-4-fluoro substitution pattern on a pyridine ring creates a unique electronic environment, making these compounds valuable intermediates for synthesizing a wide range of biologically active molecules for pharmaceuticals and agrochemicals.[1][12]

Illustrative Synthetic Protocol: Synthesis of 3-Fluoropyridines

While a specific protocol for 3-chloro-4-fluoro-2-picoline is proprietary, general methods for synthesizing substituted fluoropyridines provide valuable insight. One modern approach involves the rhodium-catalyzed C-H functionalization to construct the fluorinated pyridine ring from simpler precursors.[13] The following is a representative protocol for a related class of compounds.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3-Fluoropyridine Derivative[13]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgOAc (74 mg, 0.44 mmol, 2.2 equiv).

  • Solvent and Reagent Addition: Evacuate the vial and backfill with argon (this cycle is repeated three times). Add anhydrous ethyl acetate (1.0 mL) followed by the alkyne (0.30 mmol, 1.5 equiv) via syringe.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

  • Monitoring and Workup: Stir the reaction mixture for the specified time (typically 12-24 hours) until completion is confirmed by TLC or LC-MS analysis.

  • Purification: Upon completion, cool the reaction mixture to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-fluoropyridine product.

This protocol is illustrative and demonstrates a common strategy for synthesizing complex fluoropyridines. The specific reactants and conditions would need to be optimized for the synthesis of 3-chloro-4-fluoro-2-picoline.

Conclusion

3-chloro-4-fluoro-2-picoline, systematically named 3-chloro-4-fluoro-2-methylpyridine, is a structurally precise and synthetically valuable chemical intermediate. A clear understanding of its nomenclature, derived from the foundational rules of IUPAC for substituted pyridine heterocycles, is paramount for accurate scientific communication. The strategic placement of chloro, fluoro, and methyl groups makes this compound and its isomers highly desirable building blocks in the design and synthesis of next-generation pharmaceuticals and agrochemicals, where fine-tuning of molecular properties is critical for achieving efficacy and safety.

References

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  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Blossom Chemical. Available at: [Link]

  • Petrov, V. A. (2013). Synthesis of Fluorinated Pyridines. Semantic Scholar. Available at: [Link]

  • Levin, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13644–13651. Available at: [Link]

  • Bas, D., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 53(80), 11048–11051. Available at: [Link]

  • Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(8), 3249–3256. Available at: [Link]

  • Loh, Y. Y., & MacLeod, M. G. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(42), 13833–13841. Available at: [Link]

  • Loh, Y. Y., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779–786. Available at: [Link]

  • Wikipedia contributors. (2024). Pyridines. Wikipedia. Available at: [Link]

  • FCD-Shanghai Co., Ltd. (n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Available at: [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia. Available at: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How can I specify pyridine as a substituent?. Available at: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Available at: [Link]

  • IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Available at: [Link]

Sources

Navigating the Landscape of Chlorofluoro-2-methylpyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of the Commercial Availability, Synthesis, and Application of 3-chloro-4-fluoro-2-methylpyridine and Its Key Isomers in Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, access to specific chemical building blocks is paramount. Halogenated pyridines, in particular, are a class of compounds that offer unique properties for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide provides a comprehensive overview of the commercial availability and technical landscape of 3-chloro-4-fluoro-2-methylpyridine and its closely related, commercially available isomers.

Commercial Availability: A Tale of Isomers

Direct searches for 3-chloro-4-fluoro-2-methylpyridine reveal a notable scarcity in the catalogs of major chemical suppliers. This specific substitution pattern does not appear to be a readily available, off-the-shelf compound. However, for researchers whose synthetic strategies may accommodate positional isomers, several related compounds are commercially available. These isomers present alternative starting points for chemical synthesis and may serve as valuable surrogates in early-stage discovery efforts.

The following table summarizes the key commercially available isomers of chloro-fluoro-2-methylpyridine, their CAS numbers, and a list of known suppliers.

Compound NameCAS NumberRepresentative Suppliers
4-Chloro-3-fluoro-2-methylpyridine 1195251-01-4Apollo Scientific, CymitQuimica, Sigma-Aldrich[1]
2-Chloro-3-fluoro-4-methylpyridine 881891-82-3American Elements, BLD Pharm, Chem-Impex[2][3][4]
3-Chloro-2-fluoro-4-methylpyridine 1214377-89-5Sigma-Aldrich
2-Chloro-4-fluoro-3-methylpyridine 1227496-67-4Sigma-Aldrich

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The pyridine scaffold is a common motif in biologically active compounds, capable of forming crucial hydrogen bonds with biological targets. The combination of a pyridine ring with chlorine and fluorine atoms, as seen in the isomers of chloro-fluoro-2-methylpyridine, creates versatile intermediates for the synthesis of novel therapeutics.[4] These compounds are particularly valuable in the development of drugs for neurological disorders and in the formulation of agrochemicals such as herbicides and fungicides.[4]

The presence of both chloro and fluoro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, making them valuable building blocks in the synthesis of complex molecules.[4]

Synthetic Considerations and Potential Pathways

Given the lack of direct commercial availability of 3-chloro-4-fluoro-2-methylpyridine, researchers may need to consider custom synthesis. A plausible synthetic route could be designed based on established pyridine chemistry. One potential conceptual pathway is outlined below. The specific reagents and reaction conditions would require experimental optimization.

G cluster_0 Conceptual Synthetic Pathway Start 2-Methyl-4-fluoropyridine Step1 Nitration Start->Step1 HNO3/H2SO4 Intermediate1 4-Fluoro-2-methyl-3-nitropyridine Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Fe/HCl or H2/Pd-C Intermediate2 3-Amino-4-fluoro-2-methylpyridine Step2->Intermediate2 Step3 Sandmeyer Reaction (Chlorination) Intermediate2->Step3 NaNO2, HCl, CuCl Product 3-Chloro-4-fluoro-2-methylpyridine Step3->Product G cluster_1 Analytical Workflow SamplePrep Sample Preparation (Dissolution in a suitable solvent, e.g., CDCl3, DMSO-d6) NMR NMR Spectroscopy (1H, 13C, 19F) for structural elucidation SamplePrep->NMR MS Mass Spectrometry (GC-MS or LC-MS) for molecular weight confirmation SamplePrep->MS Purity Purity Assessment (HPLC or GC) NMR->Purity MS->Purity

Caption: A general analytical workflow for chlorofluorinated pyridines.

Conclusion

References

  • American Elements. 2-Chloro-3-fluoro-4-methylpyridine. [Link]

  • ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. [Link]

  • Wikipedia. Pyridines. [Link]

  • Alkali Metals Limited. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Google Patents.
  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline.
  • Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline. [Link]

  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • PubChem. 3-Chloro-4-fluoro-2,5-dimethylheptane. [Link]

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Technical Guide: Fluorinated Pyridine Derivatives in Medicinal Chemistry

[1]

Executive Summary: The Strategic Fluorine Effect

In modern drug discovery, the incorporation of fluorine into pyridine scaffolds is not merely a structural modification—it is a strategic maneuver to alter the physicochemical landscape of a lead compound.[1] The fluorinated pyridine moiety serves as a bioisostere that simultaneously modulates basicity (pKa), lipophilicity (LogP), and metabolic stability.

This guide details the technical application of fluorinated pyridines, moving beyond basic synthesis to explore the causal relationships between fluorination patterns and pharmacological outcomes.[2] It provides actionable protocols for late-stage functionalization and data-driven insights for lead optimization.

Physicochemical Profiling & The "Fluorine Scan"

Modulation of Basicity (pKa)

The pyridine nitrogen lone pair is a primary determinant of solubility and hERG channel affinity. Fluorine, being the most electronegative element (


  • Mechanism: The electron-withdrawing nature of fluorine reduces the electron density available at the nitrogen lone pair, decreasing its ability to accept a proton.

  • Strategic Use: Lowering pKa reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability and reducing non-specific binding (e.g., to hERG).

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

CompoundStructurepKa (Approx.)[3][4][5][6]

pKa (vs Pyridine)
Electronic Effect
Pyridine C5H5N5.230Reference
2-Fluoropyridine 2-F-Py-0.44-5.67Strong inductive (

) & mesomeric (

) overlap
3-Fluoropyridine 3-F-Py2.97-2.26Inductive (

) dominant
4-Fluoropyridine 4-F-Py3.90-1.33Distal inductive effect
2,6-Difluoropyridine 2,6-F2-Py~ -2.5-7.7Cumulative

effect
Metabolic Stability (The Blocking Effect)

Oxidative metabolism by Cytochrome P450 (CYP) enzymes often targets electron-rich C-H bonds on the pyridine ring (typically C2 or C3).[1]

  • C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering it resistant to CYP-mediated hydroxylation.

  • Electronic Deactivation: Fluorination lowers the HOMO energy of the aromatic ring, making it less susceptible to the initial electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP450.

Synthetic Architectures & Methodologies

Late-Stage C-H Fluorination

Traditional methods rely on building blocks (e.g., fluorinated nicotinic acids). However, Late-Stage Functionalization (LSF) allows for the introduction of fluorine into complex, fully assembled drug scaffolds.

  • Reagent: Silver(II) Fluoride (

    
    )
    
  • Mechanism: Radical-mediated oxidative fluorination.

    
     acts as both a single-electron oxidant and a fluorine source.
    
  • Regioselectivity: Favors the C2 (ortho) position due to the coordination of the silver species to the pyridine nitrogen, directing the radical attack.

Nucleophilic Aromatic Substitution ( )

The 2-fluoropyridine moiety is a "privileged electrophile." The high electronegativity of fluorine at the C2 position activates the ring towards nucleophilic attack, while the fluoride ion itself is a distinctively good leaving group in

  • Workflow: C-H Fluorination

    
     Isolation of 2-F-Pyridine 
    
    
    
    
    with amines/alkoxides.
  • Utility: Rapid generation of 2-amino and 2-alkoxy pyridine libraries.

Visualization of Mechanisms[9][10]

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how fluorination prevents metabolic clearance by blocking the CYP450 oxidation pathway.

MetabolicBlockingcluster_0The Fluorine EffectDrugPyridine-Based DrugCYPCYP450 Enzyme(Fe-Oxo Species)Drug->CYP Substrate BindingBlockedMetabolically StableDrug CandidateDrug->Blocked Fluorine Substitution(C-H -> C-F)MetaboliteHydroxylated Metabolite(High Clearance)CYP->Metabolite C-H Oxidation(Rapid)Blocked->CYP Steric/ElectronicRepulsion

Caption: Fluorine substitution prevents CYP450-mediated oxidation by strengthening the bond (C-F vs C-H) and electronically deactivating the ring.[1]

Diagram 2: Late-Stage Functionalization Workflow

A logical map of transforming a lead compound into a library of derivatives using AgF2-mediated fluorination followed by SNAr.

LSF_WorkflowLeadComplex Lead Molecule(Pyridine Core)Intermed2-FluoropyridineIntermediateLead->Intermed C-H Fluorination(Radical Mechanism)AgF2Reagent: AgF2Solvent: MeCNAgF2->IntermedProd12-Amino Derivative(Library A)Intermed->Prod1 SNAr DisplacementProd22-Alkoxy Derivative(Library B)Intermed->Prod2 SNAr DisplacementNu1Amine Nucleophile(HNR2)Nu1->Prod1Nu2Alkoxide Nucleophile(RO-)Nu2->Prod2

Caption: Strategic workflow for converting a pyridine lead into diverse analogs via a reactive 2-fluoropyridine intermediate.

Detailed Experimental Protocols

Protocol A: Silver(II)-Mediated Late-Stage C-H Fluorination

Objective: Selective installation of a fluorine atom at the C2 position of a complex pyridine scaffold. Reference: Adapted from Fier, P. S., & Hartwig, J. F. (2014).

Materials:

  • Substrate: Pyridine-containing drug scaffold (1.0 equiv)

  • Reagent: Silver(II) Fluoride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Quench: Aqueous

    
    , Sodium Thiosulfate (
    
    
    )

Step-by-Step Procedure:

  • Preparation (Glovebox/Inert Atmosphere): In a nitrogen-filled glovebox, charge a dry reaction vial with the pyridine substrate (e.g., 0.5 mmol).

  • Reagent Addition: Add anhydrous MeCN (5.0 mL, 0.1 M concentration). Add

    
     (1.5 mmol, 3.0 equiv) in one portion. Note: 
    
    
    is moisture-sensitive and a strong oxidant; handle with Teflon-coated spatulas.
  • Reaction: Seal the vial tightly. Stir the reaction mixture at ambient temperature (

    
    ) for 1 to 4 hours. The mixture typically turns from dark brown/black to a lighter suspension as 
    
    
    is reduced to
    
    
    .
    • Monitoring: Monitor conversion by LC-MS. Look for the mass shift of +18 Da (H

      
       F substitution).
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Pour into a separatory funnel containing saturated aq.

      
       and 10% aq. 
      
      
      (to reduce residual silver oxidants).
    • Filter the biphasic mixture through a pad of Celite to remove silver salts.

  • Isolation: Separate the organic layer, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography. 2-Fluoropyridines are typically less polar than their non-fluorinated parents.

Protocol B: Diversification via (Nucleophilic Displacement)

Objective: Converting the 2-fluoropyridine intermediate into a 2-amino pyridine derivative.

Step-by-Step Procedure:

  • Setup: In a reaction vial, dissolve the 2-fluoropyridine intermediate (0.2 mmol) in DMSO or NMP (1.0 mL).

  • Nucleophile: Add the amine nucleophile (e.g., morpholine, 3.0 equiv).

  • Base: Add

    
     or 
    
    
    (3.0 equiv).
  • Heating: Heat the mixture to

    
     for 4-12 hours.
    
    • Note: 2-Fluoropyridines are significantly more reactive than 2-chloropyridines, often allowing milder conditions.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMSO.

  • Purification: Isolate the product via standard chromatography.

Case Studies in Drug Development

Case Study 1: Lemborexant (Dayvigo®)
  • Indication: Insomnia (Dual Orexin Receptor Antagonist).[7]

  • Structure: Contains a 3-fluoropyridine moiety.[3][8]

  • Role of Fluorine: The fluorine atom at the 3-position is critical for metabolic stability against CYP-mediated oxidation while maintaining the optimal basicity of the pyridine nitrogen for receptor binding interactions. It demonstrates the "metabolic blocking" strategy in a clinical success.

Case Study 2: Alpelisib (Piqray®)
  • Indication: PI3K

    
     inhibitor for Breast Cancer.[7]
    
  • Structure: Features a pyridine ring substituted with a trifluoromethyl (-CF3) group, a related fluorinated motif.[9][10]

  • Role of Fluorine: The

    
     group provides bulk (steric occlusion) and strong electron-withdrawing character, enhancing the drug's selectivity for the PI3K
    
    
    isoform over other kinases.

References

  • Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Vertex Pharmaceuticals. (2020). "Discovery of Lemborexant." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][3] "A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines."

Methodological & Application

Application Note: Strategic Functionalization of the C4-Fluoro Position in 2-Methylpyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the C4-Position as a Linchpin for Innovation

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a vast array of FDA-approved therapeutics and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Within this framework, the strategic modification of substituent patterns is a critical exercise in optimizing a molecule's structure-activity relationship (SAR), potency, and pharmacokinetic profile.[1]

Functionalization at the C4-position, in particular, offers a powerful vector for modulating molecular properties. For drug development professionals, the ability to selectively introduce diverse functionalities at this site is paramount. This application note provides a detailed guide to the functionalization of 2-methylpyridines via the C4-fluoro position. The fluorine atom at this position is not merely a substituent but a versatile synthetic handle, activating the pyridine ring for high-efficiency Nucleophilic Aromatic Substitution (SNAr) reactions. This guide will delve into the underlying mechanisms, provide field-proven, step-by-step protocols for key transformations, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanism & Strategy: Leveraging Electronic Deficiency for C-F Bond Substitution

The synthetic utility of 4-fluoro-2-methylpyridine hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The inherent electron-withdrawing nature of the ring nitrogen atom polarizes the pyridine system, creating significant electron deficiency at the C2 and C4 positions.[3] This electronic arrangement makes the ring susceptible to attack by nucleophiles.

When fluorine, the most electronegative element, is placed at the C4 position, this effect is amplified. The C-F bond's high polarity further activates the carbon for nucleophilic attack. The subsequent reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[3]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group.

Crucially, SNAr reactions on fluoropyridines are often significantly faster than on their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a principle that extends to the C4-position.[4][5] This enhanced reactivity allows for the use of milder reaction conditions, which is essential for preserving complex and sensitive functional groups during late-stage functionalization.[4]

Caption: SNAr mechanism on 4-fluoro-2-methylpyridine.

Strategic Considerations for Protocol Design
  • Nucleophile Choice: A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions (like cyanide), can effectively displace the C4-fluoride. The nucleophilicity and steric bulk of the incoming group are key factors influencing reaction rates.

  • Solvent Selection: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the counter-ion of the base and the nucleophile without participating in hydrogen bonding, thereby enhancing nucleophilicity.

  • Base and Temperature: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, NaH) is often required to deprotonate the nucleophile, generating its more reactive anionic form. Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C) to drive the reaction to completion, depending on the reactivity of the specific nucleophile and substrate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible for the functionalization of 4-fluoro-2-methylpyridine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: C4-Amination with Morpholine

This procedure details the introduction of a nitrogen-based nucleophile, a common transformation in the synthesis of bioactive molecules.

Reagent/ParameterValue/ConditionMolar Eq.
4-Fluoro-2-methylpyridine1.0 mmol1.0
Morpholine1.2 mmol1.2
Potassium Carbonate (K₂CO₃)2.0 mmol2.0
SolventDMSO3 mL
Temperature120 °CN/A
Time12-18 hN/A
Representative Yield 85-95% N/A

Methodology:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-methylpyridine (1.0 mmol, 111 mg), potassium carbonate (2.0 mmol, 276 mg), and DMSO (3 mL).

  • Reagent Addition: Add morpholine (1.2 mmol, 105 µL) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 4-(2-methylpyridin-4-yl)morpholine.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: C4-Etherification with Sodium Phenoxide

This protocol describes the formation of a C-O bond by displacing the fluoride with a phenoxide nucleophile.

Reagent/ParameterValue/ConditionMolar Eq.
4-Fluoro-2-methylpyridine1.0 mmol1.0
Phenol1.1 mmol1.1
Sodium Hydride (NaH, 60% in oil)1.2 mmol1.2
SolventDMF3 mL
Temperature80 °CN/A
Time6-10 hN/A
Representative Yield 80-90% N/A

Methodology:

  • Nucleophile Preparation: In a separate dry flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 mmol, 48 mg) in DMF (1 mL). Cool to 0 °C and add a solution of phenol (1.1 mmol, 104 mg) in DMF (1 mL) dropwise. Stir for 30 minutes at 0 °C to generate the sodium phenoxide.

  • Reaction Setup: In the main reaction flask, dissolve 4-fluoro-2-methylpyridine (1.0 mmol, 111 mg) in DMF (1 mL) under an inert atmosphere.

  • Reagent Addition: Carefully transfer the prepared sodium phenoxide solution to the pyridine solution via cannula at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature, then heat to 80 °C for 6-10 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to yield 2-methyl-4-phenoxypyridine.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: C4-Cyanation with Potassium Cyanide

This protocol demonstrates a key C-C bond formation, converting the fluoro-pyridine into a valuable pyridine-4-carbonitrile intermediate.[4] CAUTION: Cyanide salts are highly toxic. Handle with extreme care using appropriate safety protocols and have a quench solution (e.g., bleach) readily available.

Reagent/ParameterValue/ConditionMolar Eq.
4-Fluoro-2-methylpyridine1.0 mmol1.0
Potassium Cyanide (KCN)1.5 mmol1.5
SolventDMSO4 mL
Temperature140 °CN/A
Time24 hN/A
Representative Yield 70-85% N/A

Methodology:

  • Reaction Setup: To a dry 10 mL round-bottom flask with a stir bar and reflux condenser, add 4-fluoro-2-methylpyridine (1.0 mmol, 111 mg), potassium cyanide (1.5 mmol, 98 mg), and DMSO (4 mL).

  • Reaction Execution: Heat the mixture to 140 °C and stir vigorously for 24 hours. Monitor the reaction for the disappearance of starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water (30 mL). A precipitate may form. Stir for 30 minutes, then collect the solid by vacuum filtration, washing with cold water. If no solid forms, extract the aqueous suspension with ethyl acetate (3 x 25 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to yield 2-methylpyridine-4-carbonitrile.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, IR (for C≡N stretch), and HRMS.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Incomplete deprotonation of the nucleophile. 3. Water present in the reaction, quenching the base/nucleophile. 4. Temperature too low.1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH). 2. Ensure the base is fresh and dry; use anhydrous solvents. 3. Increase the reaction temperature in 10-20 °C increments. 4. Increase the equivalents of the nucleophile and base.
Side Product Formation 1. Reaction at the 2-methyl group (e.g., deprotonation). 2. Decomposition of starting material or product at high temperatures. 3. Competing reaction pathways (e.g., with bifunctional nucleophiles).1. Use milder conditions (lower temperature, less harsh base) if possible. 2. Run the reaction for a shorter duration. 3. Use protecting groups on the nucleophile if it has multiple reactive sites.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMSO, DMF).1. Drive the reaction to full conversion to eliminate starting material. 2. Use a different chromatography solvent system or consider reverse-phase HPLC. 3. For solvent removal, perform multiple extractions with a lower-boiling organic solvent and wash thoroughly with water/brine.

Broader Context: Alternative and Emerging Strategies

While SNAr of a C4-fluoro group is a highly reliable method, the field of pyridine functionalization is constantly evolving. For a comprehensive understanding, researchers should be aware of alternative approaches:

  • Direct C-H Functionalization: Methods that bypass the need for a pre-installed leaving group are of high interest. This can involve using blocking groups on the pyridine nitrogen to direct radical reactions, such as the Minisci reaction, to the C4 position.[6][7]

  • Metalation and Cross-Coupling: Deprotonation at the C4 position using specialized bases like n-butylsodium can generate a 4-sodiopyridine intermediate.[1][8] This can then be used in subsequent reactions, such as Negishi cross-couplings, to install various groups.[1][9]

  • Photocatalysis: Emerging photocatalytic methods offer mild and efficient pathways for C4 functionalization, often proceeding through radical intermediates under visible light irradiation.[10][11]

These advanced techniques provide complementary strategies to the SNAr approach, expanding the synthetic chemist's toolkit for accessing novel C4-functionalized 2-methylpyridines.

References

  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. Nature Communications.
  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]

  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. Chemical Science. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules. Available at: [Link]

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. Available at: [Link]

  • C4‐selective nucleophilic oxidative fluorination of pyridines. ResearchGate. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. Available at: [Link]

  • Competing C−F Activation Pathways in the Reaction of Pt(0) with Fluoropyridines: Phosphine-Assistance versus Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

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Application Note: Scalable Synthesis of 3-chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-chloro-4-fluoro-2-methylpyridine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its specific substitution pattern makes it an attractive scaffold for developing novel drugs. The increasing demand for this intermediate necessitates the development of robust, efficient, and scalable synthetic routes suitable for industrial production. This application note provides a detailed guide to two distinct and scalable synthetic strategies for 3-chloro-4-fluoro-2-methylpyridine. The first route employs a halogen exchange (Halex) reaction on a dichlorinated pyridine precursor, a classic and cost-effective approach. The second route utilizes a modified Sandmeyer-type reaction, specifically a Balz-Schiemann reaction, starting from an aminopyridine precursor. We will delve into the mechanistic rationale, process optimization, and safety considerations for each method. Detailed, step-by-step protocols are provided to facilitate practical application by researchers and process chemists in the drug development sector.

Introduction: The Significance of 3-chloro-4-fluoro-2-methylpyridine

Substituted pyridines are a cornerstone of heterocyclic chemistry and are prevalent in a vast array of bioactive molecules.[1] The unique electronic properties conferred by the nitrogen heteroatom, combined with the specific steric and electronic effects of substituents, allow for fine-tuning of a molecule's pharmacological profile. 3-chloro-4-fluoro-2-methylpyridine is a prime example of a "privileged scaffold" whose structural motifs are recurrent in successful drug candidates. The presence of chlorine, fluorine, and methyl groups on the pyridine ring offers multiple points for further functionalization, enabling the construction of complex molecular architectures.

The development of scalable, safe, and economically viable syntheses is paramount to ensuring a reliable supply chain for the active pharmaceutical ingredients (APIs) derived from this intermediate. This guide explores two field-proven methodologies designed to meet these industrial-scale requirements.

Strategic Overview of Synthesis Routes

The synthesis of fluorinated aromatic compounds presents unique challenges, primarily due to the low nucleophilicity of the fluoride ion in many contexts.[2] Scalable strategies must therefore employ conditions that effectively promote C-F bond formation. Two primary strategies have proven effective for producing 3-chloro-4-fluoro-2-methylpyridine:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) via Halogen Exchange (Halex). This is often the most direct and atom-economical approach. It involves the displacement of a suitable leaving group, typically a chlorine atom at the 4-position, by a fluoride ion. The reaction is facilitated by the electron-withdrawing effect of the pyridine ring nitrogen.

  • Route B: Diazotization-Fluorination (Balz-Schiemann Reaction). This classic transformation converts an aromatic amine into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (like tetrafluoroborate) to install the fluorine atom. While multi-stepped, this method is highly effective for synthesizing specific regioisomers that may be inaccessible through other means.

Route A: Synthesis via Halogen Exchange (Halex) Reaction

This route is predicated on a nucleophilic aromatic substitution (SNAr) mechanism, starting from the readily available 3,4-dichloro-2-methylpyridine. The electron-deficient nature of the pyridine ring, particularly at the C4 position (para to the nitrogen), makes it susceptible to nucleophilic attack.

Rationale and Mechanistic Insight

The key to this transformation is activating the C4 position for nucleophilic attack by fluoride. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the ring nitrogen, which acts as a powerful electron-withdrawing group. The choice of a polar aprotic solvent (e.g., DMSO, Sulfolane) is critical as it solvates the cation of the fluoride salt (e.g., K⁺ or Cs⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic. Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility and the greater dissociation of the Cs-F bond, though spray-dried KF is a more cost-effective option for large-scale production.[3]

Workflow and Process Visualization

The overall workflow for the Halex synthesis is a straightforward, single-step transformation.

cluster_0 Route A: Halex Reaction Workflow SM 3,4-dichloro-2-methylpyridine Reactants KF or CsF Polar Aprotic Solvent (DMSO) High Temperature (150-220 °C) SM->Reactants Fluorination Workup Aqueous Workup & Distillation Reactants->Workup Reaction Product 3-chloro-4-fluoro-2-methylpyridine Workup->Product Purification

Caption: High-level workflow for the Halex synthesis route.

Scalable Protocol: Halogen Exchange

Materials:

  • 3,4-dichloro-2-methylpyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.0-3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5-10 vol)

  • Toluene

Procedure:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, and distillation head with 3,4-dichloro-2-methylpyridine and anhydrous DMSO.

  • Reagent Addition: Add spray-dried potassium fluoride to the mixture. The use of spray-dried KF is crucial as residual water will significantly hinder the reaction by hydrating the fluoride ion.

  • Reaction: Heat the stirred slurry to 180-200 °C. The progress of the reaction should be monitored by Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting material. The reaction typically takes 12-24 hours.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to below 100 °C. Carefully quench the reaction by slowly adding water.

  • Extraction: Extract the product into toluene. Perform multiple extractions to ensure quantitative recovery.

  • Purification: Wash the combined organic layers with brine to remove residual DMSO. Concentrate the organic phase under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-chloro-4-fluoro-2-methylpyridine as a clear liquid.

Data Summary for Halex Route
ParameterValue/ConditionRationale & Notes
Starting Material 3,4-dichloro-2-methylpyridineCommercially available or synthesized in-house.
Fluorinating Agent Spray-dried KFCost-effective for scale-up. Must be anhydrous.
Solvent DMSO or SulfolaneHigh boiling point, polar aprotic solvent enhances fluoride nucleophilicity.
Temperature 180-200 °CHigh temperature is required to overcome the activation energy of C-Cl bond cleavage.
Typical Yield 75-85%Yield is dependent on the dryness of reagents and reaction time.
Purity (Post-Distillation) >99%Vacuum distillation is effective for removing non-volatile impurities.

Route B: Synthesis via Balz-Schiemann Reaction

This route begins with 4-amino-3-chloro-2-methylpyridine. It is a multi-step process that offers high regioselectivity, making it an excellent choice when the required starting materials for the Halex route are not readily accessible or when other isomers are problematic.

Rationale and Mechanistic Insight

The Balz-Schiemann reaction involves two key steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBF₄ or HF) at low temperatures (0-5 °C) to form a diazonium salt.

  • Fluorination: The resulting diazonium tetrafluoroborate salt is typically isolated and then thermally decomposed. The [BF₄]⁻ anion acts as the fluoride source, releasing N₂ gas and BF₃ to yield the desired fluoroaromatic compound. An improved, one-pot method can be performed using anhydrous HF or HF-pyridine solutions, which can be more amenable to large-scale production, though it requires specialized handling protocols.[4]

The primary advantage of this method is its reliability and the clean nature of the decomposition, which produces gaseous byproducts. However, the handling of potentially unstable diazonium intermediates and corrosive acids like HF are significant safety considerations for scalability.

Workflow and Process Visualization

This route involves a two-stage chemical transformation from the amino precursor.

cluster_1 Route B: Balz-Schiemann Workflow SM_B 4-amino-3-chloro-2-methylpyridine Diazotization NaNO₂, HBF₄ Low Temperature (0-5 °C) SM_B->Diazotization Step 1 Intermediate Diazonium Tetrafluoroborate Salt Diazotization->Intermediate Decomposition Thermal Decomposition (Heating) Intermediate->Decomposition Step 2 Product_B 3-chloro-4-fluoro-2-methylpyridine Decomposition->Product_B

Caption: Workflow for the Balz-Schiemann synthesis route.

Scalable Protocol: Balz-Schiemann Reaction

Materials:

  • 4-amino-3-chloro-2-methylpyridine (1.0 eq)

  • Tetrafluoroboric acid (HBF₄), 48% aqueous solution (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Diazotization:

    • In a reactor cooled to 0-5 °C, charge the 4-amino-3-chloro-2-methylpyridine and tetrafluoroboric acid.

    • Prepare a solution of sodium nitrite in a minimal amount of water.

    • Slowly add the sodium nitrite solution to the reactor, maintaining the internal temperature below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting slurry for an additional 30-60 minutes at 0-5 °C.

  • Isolation of Diazonium Salt:

    • Filter the precipitated diazonium tetrafluoroborate salt.

    • Wash the filter cake with cold diethyl ether and dry under a stream of nitrogen. Caution: Diazonium salts can be explosive when completely dry and subjected to shock or heat. Handle with extreme care and appropriate safety shields.

  • Thermal Decomposition:

    • In a separate reactor equipped for off-gas scrubbing, place the dried diazonium salt.

    • Heat the salt gently and gradually under an inert atmosphere. The decomposition will begin with the evolution of nitrogen gas and boron trifluoride. The reaction can be exothermic and must be controlled carefully.

    • Continue heating until gas evolution ceases.

  • Workup and Purification:

    • Cool the reactor and add DCM to dissolve the crude product.

    • Wash the organic solution with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation.

Data Summary for Balz-Schiemann Route
ParameterValue/ConditionRationale & Notes
Starting Material 4-amino-3-chloro-2-methylpyridineCan be synthesized from the corresponding nitropyridine.[5][6]
Reagents HBF₄, NaNO₂Standard reagents for Balz-Schiemann. HF-Pyridine is an alternative.
Diazotization Temp. 0-5 °CLow temperature is critical to prevent premature decomposition of the diazonium salt.
Decomposition Thermal, controlled heatingSafety Critical Step. Requires careful temperature control and off-gas management.
Typical Yield 60-75% (over 2 steps)Yields can be variable based on the stability and handling of the diazonium salt.
Purity (Post-Distillation) >99%High purity is achievable due to the clean decomposition reaction.

Conclusion

Both the Halogen Exchange (Halex) and the Balz-Schiemann routes offer viable and scalable pathways to the high-purity synthesis of 3-chloro-4-fluoro-2-methylpyridine.

  • Route A (Halex) is the more direct and atom-economical method, making it preferable from a process chemistry standpoint, provided the 3,4-dichloro-2-methylpyridine precursor is readily available and cost-effective.

  • Route B (Balz-Schiemann) provides a robust, albeit more complex, alternative that is highly effective for achieving the desired regioisomer. The primary challenges for its industrial application are the safe handling of diazonium intermediates and corrosive acids.

The choice between these routes will ultimately depend on factors such as raw material cost and availability, equipment capabilities (especially for handling HF or managing exothermic reactions), and the specific safety protocols established at the manufacturing facility. Both methods, when properly optimized and controlled, can reliably deliver the target compound in high yield and purity, supporting its critical role in the pharmaceutical industry.

References

  • Ishihara, T., & Co-workers. (2004). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. European Patent EP1626045A1.
  • Zhang, J., & Co-workers. (2013). Preparation method of fluoropyridine compounds. Chinese Patent CN102898358A.
  • Gall, M., & Co-workers. (2001). Process for making 3-amino-2-chloro-4-methylpyridine. European Patent EP1326836B1.
  • Nummy, L. J., & Co-workers. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. World Intellectual Property Organization Patent WO2000043365A1.
  • Grozinger, K. G., & Co-workers. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. United States Patent US6111112A.
  • Guseinov, F. I., & Co-workers. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(10). Available from: [Link]

  • Xing, J., Zhang, X., & Xing, X. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Chinese Patent CN102304083A.
  • Gall, M., & Co-workers. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. United States Patent US6399781B1.
  • Wikipedia contributors. (2024). Pyridines. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Rojas-Linares, F., & Co-workers. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available from: [Link]

  • Rypdal, K., & Co-workers. (2019). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 24(15), 2797. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 3-chloro-4-fluoro-2-methylpyridine from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-chloro-4-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the target molecule from its regioisomeric impurities. The following question-and-answer format provides in-depth troubleshooting strategies and detailed protocols to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: My initial reaction crude shows multiple spots on TLC with very similar Rf values, making it difficult to resolve 3-chloro-4-fluoro-2-methylpyridine from its isomers. What should I do?

This is a common challenge due to the similar polarity of regioisomers. Here’s a systematic approach to improve separation on TLC, which will later translate to column chromatography.

Underlying Principle: The separation of isomers on a solid stationary phase is governed by subtle differences in their dipole moments and their ability to interact with the adsorbent. By modifying the mobile phase, you can exploit these small differences.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Initial System: Start with a non-polar/polar solvent system like hexane/ethyl acetate.

    • Polarity Adjustment: If separation is poor, incrementally change the solvent ratio. A common mistake is to drastically increase the polarity, which can cause all spots to move up the plate together. Try fine-tuning the ratio in small increments (e.g., 9:1, 8.5:1.5, 8:2 Hexane/EtOAc).

    • Alternative Solvents: If hexane/ethyl acetate fails, introduce a solvent with different characteristics. Toluene or dichloromethane can offer different selectivity for aromatic compounds. For instance, a toluene/ethyl acetate system can sometimes provide better resolution for pyridine derivatives.[1]

  • Acidification of the Mobile Phase:

    • Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the mobile phase can protonate the pyridine nitrogen. This changes the polarity and interaction with the silica gel, often improving separation between isomers.[2]

  • Reverse-Phase TLC:

    • If normal-phase TLC is unsuccessful, consider reverse-phase TLC plates (e.g., C18). The separation mechanism is based on hydrophobicity, and isomers may exhibit sufficient differences in this property to be resolved.[1]

Q2: I'm struggling with the preparative column chromatography. The fractions are always cross-contaminated. How can I improve the purification?

Successful column chromatography for closely related isomers requires careful optimization of conditions.

Causality: The efficiency of chromatographic separation depends on factors like the choice of stationary phase, mobile phase composition, and column parameters. For halogenated isomers, which can be particularly challenging, a multi-faceted approach is often necessary.[3][4]

Detailed Protocol for Optimized Column Chromatography:

  • Stationary Phase Selection:

    • Standard Silica Gel: Use high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.

    • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a bonded phase like diol or cyano. These can offer different selectivities. For halogenated compounds, pentafluorophenyl (PFP) columns have shown excellent performance in HPLC and can be a good choice for flash chromatography cartridges.[3][4][5]

  • Mobile Phase Gradient:

    • Instead of an isocratic elution (constant solvent ratio), a shallow gradient can significantly improve separation. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This allows the closely eluting isomers to separate more effectively.

  • Loading Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this powder onto the top of your column. This technique often provides better resolution than wet loading (dissolving the sample in a solvent).

Workflow for Column Chromatography Optimization:

Caption: Workflow for optimizing the chromatographic separation of pyridine isomers.

Q3: Can crystallization be used to purify 3-chloro-4-fluoro-2-methylpyridine?

Yes, crystallization can be a highly effective and scalable method for purifying isomers, provided there are sufficient differences in their crystal packing energies and solubilities.[6]

Expert Insights: The key to successful crystallization is finding a solvent system where the desired isomer has lower solubility than the impurities at a given temperature.

Step-by-Step Protocol for Screening Crystallization Solvents:

  • Solubility Testing:

    • Take a small amount of your crude mixture (~10-20 mg) and place it in a small vial.

    • Add a small amount of a single solvent (e.g., 0.5 mL) and observe the solubility at room temperature.

    • If it is insoluble, gently heat the mixture. If it dissolves upon heating, it is a potential candidate for cooling crystallization.

    • If it is soluble at room temperature, it may be a candidate for use as a co-solvent or for evaporation crystallization.

  • Common Solvents to Screen:

    • Non-polar: Hexane, heptane, cyclohexane

    • Intermediate Polarity: Toluene, diethyl ether, dichloromethane

    • Polar Aprotic: Acetone, ethyl acetate, acetonitrile

    • Polar Protic: Isopropanol, ethanol, methanol

  • Binary Solvent Systems:

    • Often, a mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) provides the best results.

    • Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature.

    • Slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to induce crystallization.

Data Presentation: Example Crystallization Screening Table

Solvent/SystemSolubility at 25°CSolubility at 60°CCrystal Formation on Cooling
HexaneInsolubleSlightly SolubleYes, fine needles
TolueneSolubleVery SolubleNo
AcetoneSolubleVery SolubleNo
IsopropanolSparingly SolubleSolubleYes, small prisms
Acetone/WaterSolubleSolubleYes, upon slow evaporation
Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential to confirm the structure of the desired regioisomer and assess its purity.

Trustworthiness through Validation: Relying on a single analytical method is insufficient. Corroborating evidence from multiple techniques provides a high degree of confidence in your results.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methyl group and the aromatic protons. The coupling patterns and chemical shifts are unique to each isomer.

    • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear distinction between isomers.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign the structure by showing correlations between protons and carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC can be a highly effective method for separating volatile isomers.[7]

    • The mass spectrum will confirm the molecular weight of the compound and provide fragmentation patterns that can help distinguish between isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a versatile technique for purity assessment.[8][9] A well-developed HPLC method can resolve closely related isomers and allow for accurate quantification of purity.

    • Different column chemistries (e.g., C18, Phenyl, PFP) can be screened to find the optimal separation conditions.[3][5]

Logical Relationship of Analytical Techniques:

Sources

Minimizing side reactions in the fluorination of 3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges in the fluorination of 3-chloro-2-methylpyridine .

Executive Summary: The "Meta" Challenge The primary source of failure in fluorinating 3-chloro-2-methylpyridine is often a fundamental mismatch between the substrate's electronics and the chosen method. Unlike 2- or 4-chloropyridines, the 3-chloro position is not activated for standard Nucleophilic Aromatic Substitution (SNAr/Halex). The nitrogen atom cannot stabilize the Meisenheimer intermediate formed by attack at the 3-position.

Therefore, "side reactions" often manifest as decomposition (due to forcing conditions on an unreactive substrate) or reduction (if using transition metal catalysis). This guide prioritizes the Pd-Catalyzed Fluorination route, as it is the most viable modern method for this substrate, while also addressing the limitations of the Halex process.

Part 1: Diagnostic & Troubleshooting Guide

Category 1: The "No Reaction" or "Tarring" Scenario (SNAr/Halex)

Applicable if you are using: KF, CsF, DMSO, Sulfolane, high heat (>150°C).

Q: Why is my starting material remaining unchanged even after 24 hours at reflux? A: You are fighting thermodynamics. The 3-position of the pyridine ring is electronically similar to chlorobenzene; it lacks the ortho/para electron-withdrawing activation from the ring nitrogen.

  • The Fix: SNAr is generally not feasible for 3-chloro-2-methylpyridine without additional activating groups (e.g., -NO₂). Switch to Pd-Catalyzed Fluorination (Buchwald-type) or the Balz-Schiemann reaction (via amine).

Q: I increased the temperature to 220°C and now I have black tar. What happened? A: You triggered thermal decomposition before SNAr could occur.

  • Mechanism: At these temperatures, the methyl group at C2 becomes susceptible to oxidative degradation or radical polymerization, especially if the solvent (DMSO) begins to decompose.

  • The Fix: Abort high-temperature SNAr. If you must proceed without metal catalysis, you would need to convert the chloride to a more reactive species (e.g., oxidation to N-oxide to activate the ring, though this typically activates C2/C4, not C3).

Category 2: Pd-Catalyzed Fluorination (The Viable Route)

Applicable if you are using: Pd(OAc)₂, Ligands (BrettPhos, AdBrettPhos), AgF or CsF, Toluene/Cyclohexane.

Q: I am seeing significant amounts of 2-methylpyridine (dechlorinated product). How do I stop this? A: This is Protodehalogenation , the most common side reaction in Pd-catalyzed fluorination.

  • Cause: The Pd(II)-aryl intermediate captures a hydride instead of a fluoride. Sources of hydride include wet solvent, the methyl group of the substrate (via C-H activation), or impurities in the base.

  • The Fix:

    • Solvent Purity: Use strictly anhydrous solvents (toluene/cyclohexane). Avoid alcohols or ethers with alpha-hydrogens if possible.

    • Base Drying: CsF is extremely hygroscopic. It must be dried at 180°C under high vacuum (0.1 mbar) for 24 hours and stored in a glovebox.

    • Catalyst Load: Increase the concentration of the Fluoride source (AgF is often superior to CsF for preventing reduction) to outcompete the hydride transfer.

Q: My product is a mixture of 3-fluoro-2-methylpyridine and 4-fluoro-2-methylpyridine. Why? A: You are operating via a Benzyne (Aryne) Mechanism .

  • Cause: If the base is too strong or the temperature too high, the Pd catalyst may induce elimination of HCl to form a pyridyne intermediate. Fluoride attack on the pyridyne is non-regioselective, yielding both 3- and 4-fluoro isomers.

  • The Fix:

    • Ligand Selection: Use bulky, electron-rich ligands like AdBrettPhos or tBuBrettPhos . These facilitate the difficult C-F reductive elimination pathway faster than the elimination pathway.

    • Temperature Control: Lower the reaction temperature to 80–100°C.

    • Avoid Strong Bases: Stick to CsF or AgF; avoid adding alkoxides (like tBuONa) which promote deprotonation.

Q: The reaction starts well but stalls after 30% conversion. Adding more catalyst doesn't help. A: Catalyst Poisoning or Ligand Oxidation.

  • Cause: The pyridine nitrogen can coordinate to the Palladium, displacing the ligand and deactivating the catalyst (formation of Pd-black). Alternatively, trace oxygen is oxidizing the phosphine ligand.

  • The Fix:

    • Pre-catalyst: Use oxidative addition pre-catalysts (e.g., [(cinnamyl)PdCl]₂) to ensure active species formation.

    • Scavengers: Add a mild scavenger if trace water is suspected, but primarily ensure the reaction is set up in a glovebox.

Part 2: Visualizing the Pathways

The following diagram illustrates the competition between the desired Reductive Elimination and the side reactions (Protodehalogenation and Benzyne formation).

Fluorination_Pathways Substrate 3-Chloro-2-methylpyridine + Pd(0) / Ligand OxAdd Oxidative Addition Complex [L-Pd(Ar)-Cl] Substrate->OxAdd Oxidative Addition Transmetalation Fluoride Exchange [L-Pd(Ar)-F] OxAdd->Transmetalation + AgF/CsF Reduction SIDE REACTION 1 Protodehalogenation (2-Methylpyridine) OxAdd->Reduction + H (from solvent/water) Benzyne SIDE REACTION 2 Pyridyne Intermediate OxAdd->Benzyne - HCl (Base induced) Product PRODUCT 3-Fluoro-2-methylpyridine Transmetalation->Product Reductive Elimination (Requires Bulky Ligand) RegioMix Regioisomers (3-F & 4-F mixture) Benzyne->RegioMix + F-

Caption: Workflow showing the critical divergence between the desired reductive elimination (Green) and common side reactions (Red) in Pd-catalyzed fluorination.

Part 3: Experimental Protocols

Protocol A: Preparation of Anhydrous CsF (Critical)

Failure to perform this step is the #1 cause of side reactions (hydrolysis and reduction).

  • Grinding: Pulverize commercial CsF into a fine powder using a mortar and pestle (preferably inside a glove bag/box to minimize initial moisture uptake).

  • Heating: Place the powder in a Schlenk flask. Heat to 180–200°C under high vacuum (<0.5 mmHg).

  • Duration: Maintain heating and vacuum for 24 hours .

  • Storage: Cool under Argon and transfer immediately to a glovebox. Do not store on the bench.

Protocol B: Pd-Catalyzed Fluorination of 3-Chloro-2-methylpyridine

Based on Buchwald-Hartwig Fluorination principles.

ComponentEquivalentsNotes
Substrate 1.0 equiv3-chloro-2-methylpyridine
Pd Source 2-5 mol%[(Cinnamyl)PdCl]₂ or [(Allyl)PdCl]₂
Ligand 3-7.5 mol%tBuBrettPhos or AdBrettPhos (Specific for C-F bond formation)
Fluoride 2.0 equivAgF (preferred) or CsF (requires strict drying)
Solvent 0.2 MToluene or Cyclohexane (Anhydrous)
Temp/Time 80–110°C12–24 hours

Step-by-Step:

  • In a nitrogen-filled glovebox, combine the Pd precursor and Ligand in a vial with a stir bar. Add a small amount of solvent and stir for 10 mins to pre-form the catalyst complex.

  • Add the solid Fluoride source (AgF/CsF) and the Substrate.

  • Add the remaining solvent. Seal the vial tightly (Teflon-lined cap).

  • Remove from glovebox and heat in a reaction block at 100°C.

  • Monitor: Check via GC-MS or 19F-NMR after 4 hours. Look for the disappearance of the Ar-Cl peak and appearance of Ar-F (-120 to -140 ppm range typically).

Part 4: References

  • Watson, D. A., et al. (2009). "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664. Link

  • Lee, H. G., et al. (2014).[1] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 136(10), 3792–3795. Link

  • Sather, A. C., et al. (2015). "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 137(42), 13433–13438. Link

  • Furuya, T., et al. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. Link

  • ACS GCI Pharmaceutical Roundtable. "Pd-Catalyzed Fluorination Reagent Guide." Link

Sources

Improving selectivity in the synthesis of 3-chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-4-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve selectivity in this multi-step synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you navigate potential issues and optimize your experimental outcomes.

Overview of the Primary Synthetic Pathway

The most common and logical synthetic route to 3-chloro-4-fluoro-2-methylpyridine involves a multi-step process starting from a commercially available precursor. The key transformation, and often the most challenging step, is the conversion of a 3-amino group to a 3-chloro group via the Sandmeyer reaction. Understanding the nuances of each step is critical for achieving high yield and purity.

Synthetic_Pathway Start 4-Fluoro-2-methylpyridine Nitro 3-Nitro-4-fluoro-2-methylpyridine Start->Nitro Nitration (HNO₃/H₂SO₄) Amino 3-Amino-4-fluoro-2-methylpyridine Nitro->Amino Reduction (e.g., H₂, Pd/C) Final 3-Chloro-4-fluoro-2-methylpyridine Amino->Final Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: General synthetic route to 3-chloro-4-fluoro-2-methylpyridine.

Frequently Asked Questions (FAQs): Troubleshooting & Optimization

This section is divided into key stages of the synthesis, addressing the most frequent challenges related to selectivity and yield.

Part 1: Synthesis of the 3-Amino Precursor

Question 1: During the nitration of 4-fluoro-2-methylpyridine, I'm observing a mixture of 3-nitro and 5-nitro isomers. How can I improve the regioselectivity for the desired 3-nitro product?

Answer: This is a classic issue of regioselectivity in electrophilic aromatic substitution on a substituted pyridine ring. The outcome is determined by the combined directing effects of the existing methyl and fluoro substituents.

  • Causality: The pyridine nitrogen is strongly deactivating, directing electrophiles to the 3- and 5-positions. The 2-methyl group is an activating, ortho-, para-director, which reinforces substitution at the 3- and 5-positions. The 4-fluoro group is deactivating but also an ortho-, para-director. Therefore, the fluorine directs towards the 3- and 5-positions. The challenge is to favor the 3-position over the 5-position. In many cases, the steric hindrance from the adjacent methyl group can subtly favor substitution at the 5-position. However, the electronics of the fluoropyridine system can be complex.[1][2]

  • Troubleshooting & Protocol: To enhance selectivity for the 3-position, careful control of reaction conditions is paramount. Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

    Recommended Protocol for Selective Nitration:

    • Cooling: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 5 equivalents) to 0°C.

    • Substrate Addition: Slowly add 4-fluoro-2-methylpyridine (1 equivalent) to the cooled acid, ensuring the temperature does not rise above 5°C.

    • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) and cool it to 0°C.

    • Slow Addition: Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid, maintaining the internal temperature between 0°C and 5°C throughout the addition.

    • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product. Filter, wash with cold water, and dry.

    This low-temperature, controlled addition protocol often improves the 3-nitro to 5-nitro isomer ratio.

Part 2: The Sandmeyer Reaction - From Amino to Chloro

The Sandmeyer reaction is a powerful tool for converting an aryl amine to an aryl halide.[3][4][5] However, it is sensitive to reaction conditions and prone to side reactions.

Question 2: My Sandmeyer reaction is giving a low yield of 3-chloro-4-fluoro-2-methylpyridine, with a significant amount of tar-like byproducts. What's going wrong?

Answer: Low yields and polymerization are typically caused by the instability of the intermediate diazonium salt. Pyridine-based diazonium salts can be particularly unstable. The key is rigorous temperature control.

  • Causality: The diazotization reaction (forming Ar-N₂⁺) is highly exothermic. If the temperature rises above 5-10°C, the diazonium salt can decompose prematurely, leading to a cascade of radical reactions that form phenolic byproducts and polymeric tars.[6][7] The subsequent copper-catalyzed conversion is also exothermic.

  • Troubleshooting Strategy:

    • Maintain Low Temperature: Ensure your cooling bath (ice-salt or a cryocooler) can maintain the internal reaction temperature between 0°C and 5°C during the entire addition of sodium nitrite.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite very slowly, dropwise, to the acidic solution of your amine. This prevents localized heating.

    • Vigorous Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Question 3: I am isolating a significant amount of 3-hydroxy-4-fluoro-2-methylpyridine as a byproduct. How can I suppress this side reaction?

Answer: The formation of the hydroxy (phenol) compound is a common side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.

  • Causality: The aryl diazonium salt can be attacked by water, which is abundant in the reaction medium, to form a phenol.[5] This reaction is often competitive with the desired chloride substitution, especially if the copper(I) chloride solution is not sufficiently active or concentrated.

  • Troubleshooting & Protocol:

    • Use a Saturated CuCl Solution: The solution of copper(I) chloride in concentrated HCl should be freshly prepared and saturated to ensure a high concentration of the active catalyst.

    • Add Diazonium Salt to Catalyst: Instead of adding the CuCl solution to the diazonium salt, try the "inverse addition." Slowly add the cold, freshly prepared diazonium salt solution to the vigorously stirred, heated CuCl solution. This ensures that the diazonium salt immediately encounters a high concentration of the catalyst, favoring the chlorination pathway over hydrolysis.

    • Control Temperature of CuCl solution: The decomposition of the diazonium salt in the presence of CuCl is typically performed at a slightly elevated temperature (e.g., 50-70°C) to ensure rapid conversion. Pre-heating the CuCl solution before adding the diazonium salt can be effective.

Question 4: My product is contaminated with 4-fluoro-2-methylpyridine (the proto-dediazoniation product). How can I minimize this?

Answer: This byproduct arises from the reduction of the diazonium salt, where the -N₂⁺ group is replaced by a hydrogen atom.

  • Causality: The Sandmeyer reaction proceeds via a radical mechanism.[3][5] The intermediate aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the reduced, deaminated product.

  • Troubleshooting Strategy:

    • Optimize Nitrite Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. Insufficient diazotization can leave unreacted amine, while a large excess of nitrous acid can lead to undesired side reactions that may promote reduction.

    • Solvent Choice: While aqueous media are standard, for some substrates, performing the diazotization in the presence of an organic co-solvent can sometimes alter the reaction pathway and suppress side reactions. However, this adds complexity to the workup.

    • Ensure Efficient Copper Catalysis: A highly active copper(I) catalyst is crucial. The faster the desired radical transfer of the chloride from the copper complex occurs, the less opportunity the aryl radical has to be quenched by abstracting a hydrogen atom.

Optimized Protocol and Troubleshooting Workflow

This section provides a consolidated protocol for the Sandmeyer reaction and a visual workflow for troubleshooting common issues.

Table 1: Recommended Sandmeyer Reaction Conditions
ParameterRecommended ConditionRationale
Diazotization Temp. 0 - 5 °CPrevents premature decomposition of the unstable diazonium salt.[6]
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsEnsures complete diazotization without a large excess that can cause side reactions.
Acid Medium Concentrated HClProvides the chloride counter-ion and maintains the required acidity for diazotization.
Catalyst Copper(I) Chloride (CuCl)The classic and effective catalyst for the Sandmeyer chlorination.[3]
Catalyst Prep. Freshly prepared solution in conc. HClEnsures high activity of the Cu(I) species.
Addition Method Add diazonium salt solution to the CuCl solutionMaintains a high catalyst concentration relative to the diazonium salt, favoring chlorination.
Decomposition Temp. 50 - 70 °CFacilitates the controlled decomposition of the diazonium salt and nitrogen evolution.
Detailed Experimental Protocol: Sandmeyer Chlorination
  • Amine Solution: Dissolve 3-amino-4-fluoro-2-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 mL per gram of amine) and cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Stir for an additional 20-30 minutes at this temperature after the addition is complete.

  • Catalyst Solution: In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (approx. 2-3 mL per gram of CuCl). Heat this solution to 60°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution via a dropping funnel to the hot, vigorously stirred CuCl solution. You should observe vigorous evolution of nitrogen gas. Control the rate of addition to maintain a steady, but not violent, effervescence.

  • Completion: After the addition is complete, continue to stir the reaction mixture at 60-70°C for 1-2 hours, or until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove excess acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.[8]

Troubleshooting Workflow Diagram

Troubleshooting_Sandmeyer Start Low Yield or Purity in Sandmeyer Reaction Problem1 High amount of tar/polymer? Start->Problem1 Problem2 High amount of 3-hydroxy byproduct? Problem1->Problem2 No Solution1 Improve Temperature Control (0-5°C) Slow NaNO₂ Addition Vigorous Stirring Problem1->Solution1 Yes Problem3 High amount of reduced byproduct? Problem2->Problem3 No Solution2 Use Fresh, Saturated CuCl Solution Inverse Addition: Add Diazonium to Hot CuCl Problem2->Solution2 Yes Solution3 Check NaNO₂ Stoichiometry (1.05-1.1 eq) Ensure High Catalyst Activity Problem3->Solution3 Yes End Improved Selectivity Problem3->End No Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

Part 3: Alternative Methodologies

Question 5: The Sandmeyer reaction is proving difficult to scale and has safety concerns with the diazonium intermediate. Are there any modern, safer alternatives?

Answer: Yes, the inherent hazards of diazonium salts have driven the development of alternative deaminative halogenation methods. One of the most promising is the use of pyrylium salts.

  • Mechanism & Advantage: This method, developed by the Cornella group, involves converting the aminoheterocycle into a pyridinium salt using a pyrylium reagent.[9][10] This pyridinium salt acts as an excellent leaving group and can be displaced by a simple chloride source (like MgCl₂) at elevated temperatures. The key advantages are:

    • Safety: It completely avoids the generation of potentially explosive diazonium salts.[10]

    • Functional Group Tolerance: The protocol often shows broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[9]

    • Simplicity: It can often be performed as a one-pot procedure without isolating the intermediate pyridinium salt.[10]

  • Consideration: While highly effective, this method requires a stoichiometric pyrylium reagent and may require higher temperatures (e.g., 120°C) than the Sandmeyer reaction. However, for applications where safety and functional group compatibility are paramount, it presents a compelling alternative.

References

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Gallou, F., & Lipshutz, B. H. (2019). Organic Synthesis in Water. Wiley-VCH. [Link]

  • Gutiérrez, S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1215-1222. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia. [Link]

  • Cadogan, J. I. G., Roy, D. A., & Smith, D. M. (1966). An alternative to the Sandmeyer reaction. Journal of the Chemical Society C: Organic, 1249. [Link]

  • Barber, J. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction? Scientific Update. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Pearson Education. (2024). EAS Reactions of Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PHARMD GURU. (2025). SANDMEYERS REACTION. [Link]

  • Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Wipf, P. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069-9080. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society. [Link]

  • Studer, A., et al. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • Slideshare. (2026). Current applicability of Sandmeyer reaction presentation. [Link]

  • PubChem. (n.d.). 3-fluoro-2-methylpyridin-4-amine. [Link]

  • Houk, K. N., & Zoltewicz, J. A. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. The Journal of Organic Chemistry, 86(24), 18195-18206. [Link]

Sources

Handling moisture sensitivity of 3-chloro-4-fluoro-2-methylpyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Moisture Control in Pyridine Synthesis

Welcome to the technical support guide for handling moisture-sensitive precursors, with a focus on the synthesis of complex targets like 3-chloro-4-fluoro-2-methylpyridine. Pyridine rings are fundamental building blocks in pharmaceuticals and agrochemicals.[1][2] Their synthesis often involves intermediates that are highly reactive and intolerant of protic contaminants, with water being the most ubiquitous and problematic.

The nitrogen atom in the pyridine ring imparts a basic character and hygroscopic properties, meaning these compounds readily absorb moisture from the atmosphere.[3][4][5] This inherent moisture sensitivity is magnified when using powerful synthetic tools like organometallic reagents (e.g., Grignard or organolithium reagents) or strong bases, which are essential for forming C-C or C-N bonds. The presence of even trace amounts of water can quench these critical reagents, passivate catalysts, and lead to side reactions, resulting in dramatically reduced yields or complete reaction failure.[6][7][8]

This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower researchers to create and maintain the anhydrous conditions necessary for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My "anhydrous" solvent from a commercial supplier is not working. Why? A: Commercially available anhydrous solvents are packaged under inert atmospheres but can absorb moisture once the seal is broken.[6] Every time the bottle is opened, exposure to atmospheric humidity occurs. For highly sensitive reactions, it is best practice to use a freshly opened bottle or to re-dry the solvent immediately before use.[9]

Q2: I observed a color change and tarring in my reaction after adding a pyridine-based starting material. What does this indicate? A: Unexpected color changes or the formation of dark, insoluble material often suggest decomposition or polymerization side reactions.[6] This can be triggered by impurities, such as water, reacting with highly reactive intermediates. The presence of moisture can alter the reaction pathway, leading to the degradation of starting materials or products.

Q3: Can I use nitrogen from a boil-off dewar instead of a high-purity gas cylinder? A: While convenient, nitrogen from a liquid dewar boil-off can sometimes carry trace amounts of condensed moisture. For exceptionally moisture-sensitive reactions, it is safer to use a high-purity grade (e.g., 99.998% or higher) of nitrogen or argon from a cylinder equipped with a high-quality regulator and an in-line moisture trap. Argon is denser than air and can provide a more stable inert blanket in certain setups.[10]

Q4: What is the difference between a glovebox and a Schlenk line, and which should I use? A: Both create an inert atmosphere, but they are suited for different tasks.[11]

  • Glovebox: A sealed container where the atmosphere is continuously circulated over a catalyst to remove O₂ and H₂O to parts-per-million (ppm) levels.[12] It is ideal for weighing and handling solids, preparing reaction mixtures, and long-term storage of sensitive reagents.[11]

  • Schlenk Line: A dual-manifold system (vacuum and inert gas) that allows you to evacuate air from glassware and backfill with inert gas.[11][12] It is highly versatile for running reactions, distillations, and filtrations under an inert atmosphere.[11] For routine reactions, a properly used Schlenk line is sufficient. For handling pyrophoric or extremely hygroscopic solids, a glovebox is superior.

Q5: How dry is "dry enough"? What is an acceptable moisture level? A: This is highly dependent on the specific reaction chemistry.

  • Grignard/Organolithium Reactions: Extremely sensitive. Solvents should ideally contain <10 ppm water. The reaction will likely fail with water levels above 50 ppm.[13][14][15]

  • Palladium-Catalyzed Cross-Couplings: Generally more tolerant, but excess water can affect ligand stability and catalytic activity. Aim for <50 ppm.

  • Acid/Base Sensitive Reactions: Water can act as an unwanted acid or base, disrupting the intended pathway. Aim for <100 ppm as a general guideline.

Troubleshooting Guides

This section addresses common failures in reactions involving moisture-sensitive pyridine precursors.

Issue 1: Reaction Fails to Initiate or Proceeds with Very Low Yield

This is the most common symptom of moisture contamination. The underlying cause is the quenching of highly reactive species.

The diagram below illustrates how a protic contaminant like water intercepts a reactive intermediate, such as a Grignard reagent derived from a pyridine precursor, preventing it from participating in the desired reaction.

Moisture_Problem cluster_legend Legend Precursor Pyridine Precursor (e.g., R-MgX) Desired_Product Desired Product Precursor->Desired_Product Desired Reaction Quenched_Product Quenched Precursor (e.g., R-H) + Mg(OH)X Precursor->Quenched_Product Quenching Reaction (Reaction Failure) Water H₂O (Moisture) Water->Quenched_Product Electrophile Electrophile (E+) Electrophile->Desired_Product Key_Desired Desired Path Key_Problem Problem Path

Caption: Water quenches reactive intermediates, leading to reaction failure.

Use this logical flowchart to diagnose the source of moisture.

Troubleshooting_Flowchart Start Problem: Low or No Yield Check_Solvent Was the solvent freshly dried or from a new Sure/Seal™ bottle? Start->Check_Solvent Dry_Solvent Action: Re-dry solvent via distillation or passage through activated alumina. Check_Solvent->Dry_Solvent No Check_Glassware Was all glassware oven- or flame-dried? Check_Solvent->Check_Glassware Yes Success Success: Re-run experiment with improved protocol. Dry_Solvent->Success Dry_Glassware Action: Dry all glassware at >120°C for >4h and assemble hot under inert gas. Check_Glassware->Dry_Glassware No Check_Reagents Are solid reagents hygroscopic? Were they dried under vacuum? Check_Glassware->Check_Reagents Yes Dry_Glassware->Success Dry_Reagents Action: Dry solid reagents in a vacuum oven. Distill liquid reagents. Check_Reagents->Dry_Reagents No Check_Atmosphere Was a proper inert atmosphere technique used? Check_Reagents->Check_Atmosphere Yes Dry_Reagents->Success Improve_Technique Action: Use 3+ vacuum/backfill cycles. Check for leaks in the system. Check_Atmosphere->Improve_Technique No Check_Atmosphere->Success Yes Improve_Technique->Success

Caption: A logical workflow for troubleshooting moisture-related reaction failures.

Issue 2: Inconsistent Results Between Batches

Batch-to-batch inconsistency is often a result of variable, uncontrolled moisture content.

  • Root Cause Analysis:

    • Atmospheric Humidity: The ambient humidity in the lab can change significantly day-to-day. A procedure that works on a dry day may fail on a humid one.

    • Reagent Age and Storage: Older bottles of reagents, even if sealed, may have accumulated moisture over time. Storing hygroscopic solids outside of a desiccator or glovebox is a common source of error.[9]

    • Technique Variation: Subtle differences in how an inert atmosphere is established (e.g., duration of flushing, number of vacuum/backfill cycles) can lead to different levels of residual moisture.[10][12]

  • Corrective Actions:

    • Standardize Protocols: Document every step of the drying and inerting process and adhere to it strictly for every run.

    • Quantify Moisture: Use Karl Fischer titration to quantify the water content of your solvent before each reaction.[16][17][18] This provides a quantitative measure of dryness rather than a qualitative assumption.

    • Reagent Management: Date all reagent bottles upon opening. For highly sensitive work, use reagents from freshly opened bottles or purify/dry them immediately before use.

Validated Experimental Protocols

These protocols provide a self-validating framework for ensuring anhydrous conditions.

Protocol 1: Establishing an Inert Atmosphere via Schlenk Line

This technique is fundamental for running moisture-sensitive reactions outside of a glovebox.[11][12]

  • Objective: To remove reactive atmospheric gases (O₂, H₂O) from the reaction vessel and replace them with a dry, inert gas (N₂ or Ar).

  • Methodology:

    • Glassware Preparation: Ensure all glassware, including stir bars, is meticulously cleaned and oven-dried at >120°C for at least 4 hours (overnight is preferable).[19]

    • Hot Assembly: Assemble the main reaction flask (e.g., a Schlenk flask) while still hot from the oven. Immediately cap the joints with rubber septa and secure with clamps.

    • Connect to Schlenk Line: Connect the flask to the Schlenk line via flexible hosing.

    • Vacuum/Backfill Cycles: This is the most critical step.

      • Carefully open the valve to the vacuum manifold to evacuate the air from the flask. Do not apply a high vacuum suddenly to avoid disturbing any solids.

      • Once evacuated (~10-15 minutes), close the valve to the vacuum.

      • Slowly open the valve to the inert gas manifold to backfill the flask. You should see the gas balloon on the line inflate slightly.

    • Repeat: Perform a minimum of three vacuum/backfill cycles.[12] This is typically sufficient to create an atmosphere suitable for most sensitive reactions.

    • Maintain Positive Pressure: Once the final cycle is complete, leave the flask connected to the inert gas manifold under a slight positive pressure (indicated by a gentle outflow through an oil bubbler) for the duration of the experiment.

Protocol 2: Drying Pyridine and Common Aprotic Solvents

Pyridine is very hygroscopic and often requires drying before use in sensitive reactions.[3][4]

  • Objective: To reduce the water content of a solvent to <50 ppm.

  • Data Summary: Common Drying Agents for Solvents

SolventPrimary Drying AgentNotes & Cautions
Pyridine Calcium Hydride (CaH₂)Stir over CaH₂ for several hours (or overnight), then distill under N₂. CaH₂ reacts with water to produce H₂ gas.[20]
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill from the deep blue/purple ketyl radical solution. Caution: Do not distill to dryness; peroxide explosion hazard.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill. Do not use sodium.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for 24h, then distill. Repeated distillations may be necessary.
Toluene Sodium/BenzophenoneSimilar to THF. Distill from the characteristic blue/purple radical.
  • Step-by-Step Methodology (Distillation from CaH₂):

    • Pre-Drying: If the solvent is very wet, pre-dry it with a less reactive agent like anhydrous magnesium sulfate.

    • Setup: In a fume hood, assemble a distillation apparatus that has been oven- or flame-dried and cooled under a stream of inert gas.

    • Add Drying Agent: To a round-bottom flask, add the solvent and calcium hydride (approx. 5-10 g per liter).

    • Reflux: Heat the mixture to reflux under a positive pressure of inert gas for several hours. This allows the CaH₂ to react with the dissolved water.

    • Distillation: Distill the solvent slowly, collecting it in an oven-dried, inert-gas-flushed receiving flask (e.g., a Schlenk flask).

    • Storage: The freshly distilled solvent should be used immediately or stored in a sealed flask with a Teflon valve over activated molecular sieves (3Å or 4Å) inside a glovebox or desiccator.

Protocol 3: Transfer of Anhydrous Liquids via Syringe

This protocol ensures that dry solvents and liquid reagents are not contaminated during addition.[19][21]

  • Objective: To transfer a known volume of a moisture-sensitive liquid from a storage vessel to a reaction flask without introducing air.

  • Methodology:

    • Prepare Syringe: Take a clean, dry glass syringe and an oven-dried needle. Purge the syringe with inert gas by drawing gas from a balloon or the headspace of an inert flask and expelling it three times.

    • Pressurize Reagent Bottle: If using a Sure/Seal™ bottle, puncture the septum with a needle connected to the inert gas line to introduce a slight positive pressure.

    • Withdraw Liquid: Puncture the septum of the reagent bottle with the purged syringe needle. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than needed. Do not pull back on the plunger , as this can create a vacuum and cause leaks.[19]

    • Remove Bubbles: Invert the syringe and carefully push the gas bubble and the excess liquid back into the reagent bottle.

    • Transfer: Quickly withdraw the needle from the reagent bottle and immediately insert it through the septum of the reaction flask. Inject the liquid into the reaction.

    • Rinsing (Optional): To ensure quantitative transfer, you can withdraw some solvent from the reaction flask into the syringe and re-inject it.

References

  • Title: Preparation and Properties of Pyridine Source: University Level Chemistry Lecture Notes URL: [Link]

  • Title: A Method for Detecting Water in Organic Solvents Source: Organic Letters URL: [Link]

  • Title: Inert atmosphere Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]

  • Title: Non-destructive measurement technique for water content in organic solvents based on a thermal approach Source: RSC Publishing URL: [Link]

  • Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry, University of Groningen URL: [Link]

  • Title: A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents Source: Analytical Chemistry URL: [Link]

  • Title: Simple Gas Chromatographic Method for the Study of Organic Solvents: Moisture Analysis, Hygroscopicity, and Evaporation Source: Journal of Chromatographic Science URL: [Link]

  • Title: What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Source: ResearchGate URL: [Link]

  • Title: How dangerous is actually adding water to Grignard reagent? Source: Reddit r/chemistry URL: [Link]

  • Title: 1.3C: Transferring Methods - Inert Atmospheric Methods Source: Chemistry LibreTexts URL: [Link]

  • Title: What Methods Are Used To Implement Inert Atmospheres? Source: Kintek Furnace URL: [Link]

  • Title: How to Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Reagents & Solvents: Reagent Tips Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: 5.2: Practical Considerations, Procedural Changes, Safety Tips (Grignard Reaction) Source: Chemistry LibreTexts URL: [Link]

  • Title: How does water affect Grignard reagents? Source: Filo URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Performing Sensitive Reactions without a Schlenk Line Source: Organic Chemistry Portal URL: [Link]

  • Title: Why is it necessary to avoid even traces of moisture from a Grignard reagent? Source: Stack Exchange URL: [Link]

  • Title: Grignard reaction Source: Wikipedia URL: [Link]

  • Title: Drying pyridine Source: Reddit r/chemistry URL: [Link]

  • Title: Pyridine Source: Wikipedia URL: [Link]

  • Title: Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores Source: SSRN URL: [Link]

  • Title: A Brief View on Pyridine Compounds Source: Open Access Journals URL: [Link]

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Validation & Comparative

1H NMR spectrum analysis of 3-chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-chloro-4-fluoro-2-methylpyridine Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This guide provides a definitive structural analysis of 3-chloro-4-fluoro-2-methylpyridine , a critical fragment in the synthesis of kinase inhibitors and fluorinated heterocycles.

Unlike standard pyridine analysis, this molecule presents a unique spectral challenge: the presence of Fluorine-19 (


, spin 1/2) . This heteroatom acts as a "spy nucleus," splitting proton signals and complicating interpretation. This guide compares the target molecule against its most common regioisomer (5-chloro-4-fluoro-2-methylpyridine) and establishes a self-validating protocol to confirm regio-purity without needing 2D NMR in every run.

Part 1: Structural Logic & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment. The molecule consists of a pyridine ring substituted at the 2, 3, and 4 positions, leaving only two aromatic protons (H5 and H6) and one methyl group.

The Coupling Pathway ( -Coupling)

The defining feature of this spectrum is the Heteronuclear Coupling .

  • 
     (Spin 1/2, 100% abundance):  Couples to protons similarly to another proton but with larger coupling constants (
    
    
    
    ).
  • H5 (Position 5): Located ortho to the Fluorine at C4 and ortho to the Proton at H6.

  • H6 (Position 6): Located meta to the Fluorine at C4 and ortho to the Proton at H5.

CouplingLogic F19 Fluorine-19 (C4) H5 Proton H5 (C5) (Ortho to F) F19->H5 3J (H-F) ~8-10 Hz H6 Proton H6 (C6) (Meta to F) F19->H6 4J (H-F) ~4-6 Hz H5->H6 3J (H-H) ~5-6 Hz Me Methyl (C2) Me->F19 No observable coupling (5 bonds)

Figure 1: Spin-spin coupling network. Note that Fluorine splits both aromatic protons, creating distinct multiplets.

Part 2: Experimental Protocol

To ensure reproducibility, follow this standardized acquisition workflow. This protocol is designed to resolve the specific


 splitting patterns which are often lost in rapid, low-resolution scans.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is an alternative but may broaden the H6 signal due to quadrupole relaxation effects from the adjacent Nitrogen.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (common in halogenated pyridine synthesis) which cause line broadening.

Instrument Parameters (400 MHz or higher)
  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Why? Protons adjacent to Fluorine often have longer

      
       relaxation times. A short D1 will suppress the H5 integral, leading to incorrect 1:1 integration ratios.
      
  • Scans (NS): Minimum 16 (for S/N > 200:1).

  • Apodization: Exponential multiplication (LB = 0.3 Hz).

Part 3: Spectral Analysis & Comparison

This section contrasts the Target Molecule with its most dangerous impurity, the 5-Chloro Isomer . These two are often inseparable by TLC, making NMR the primary quality control gate.

Table 1: Comparative Chemical Shift & Splitting Data ( )
FeatureTarget: 3-chloro-4-fluoro-2-methylpyridine Alternative: 5-chloro-4-fluoro-2-methylpyridine
Methyl Group

2.55 ppm (Singlet)

2.52 ppm (Singlet)
Aromatic H5/H3 H5:

~6.9 - 7.1 ppm
H3:

~6.8 - 7.0 ppm
Aromatic H6

~8.3 - 8.4 ppm

~8.3 - 8.5 ppm
Splitting H5/H3 dd (Doublet of Doublets) Large

(~9 Hz) +

(~5 Hz)
d (Doublet) Large

only. No vicinal H-H.
Splitting H6 dd (Doublet of Doublets) Small

(~5 Hz) +

(~5 Hz)
d (Doublet) Small

only. No vicinal H-H.
Diagnostic Vicinal Coupling Present (

)
No Vicinal Coupling
Detailed Signal Assignment (Target Molecule)
1. The Methyl Group (

2.55 ppm)[1]
  • Appearance: Singlet (3H).

  • Analysis: Unlike 2-fluoropyridines, where the methyl couples to F, here the F is at C4. The distance (5 bonds) is too great for significant splitting.

  • QC Check: If this peak is a doublet, you likely have the 2-fluoro-3-chloro-4-methyl isomer (a different precursor pathway).

2. Proton H5 (

6.9 - 7.1 ppm)
  • Appearance: Doublet of Doublets (dd).

  • Mechanism:

    • Split by Fluorine (Ortho,

      
       Hz) 
      
      
      
      Large Doublet.
    • Split by H6 (Ortho,

      
       Hz) 
      
      
      
      Each line splits again.
  • Visual Check: Looks like a "quartet" if

    
     values are similar, or two distinct doublets.
    
3. Proton H6 (

8.3 - 8.4 ppm)
  • Appearance: Doublet of Doublets (dd).

  • Mechanism:

    • Split by H5 (Ortho,

      
       Hz).
      
    • Split by Fluorine (Meta,

      
       Hz).
      
  • Visual Check: Because the coupling constants (

    
     and 
    
    
    
    ) are very similar (~5-6 Hz), this signal often collapses into a pseudo-triplet (
    
    
    ).

Part 4: The Self-Validating Workflow (Isomer Discrimination)

The most critical task is proving you have the 3-chloro isomer and not the 5-chloro isomer.

The "Vicinal Coupling" Test:

  • Zoom in on the aromatic region (6.5 – 8.5 ppm).

  • Measure the coupling constant (

    
    ) of the H6 signal (the most downfield peak).
    
  • Logic:

    • If H6 appears as a Singlet or Small Doublet (

      
       Hz) : You have the 5-chloro isomer . (H6 and H3 are para; they do not couple to each other).
      
    • If H6 appears as a Triplet or dd (

      
       Hz) : You have the 3-chloro isomer . (H6 couples to H5).
      

ValidationWorkflow Start Acquire 1H NMR (CDCl3) CheckH6 Analyze H6 Signal (~8.3 ppm) Start->CheckH6 Decision Is there Vicinal Coupling? (Splitting > 5 Hz from another Proton) CheckH6->Decision ResultA YES (dd or pseudo-t) Confirmed: 3-Chloro Isomer Decision->ResultA Coupling to H5 observed ResultB NO (s or small d) Impurity: 5-Chloro Isomer Decision->ResultB Only F coupling observed

Figure 2: Decision tree for confirming regio-purity of 3-chloro-4-fluoro-2-methylpyridine.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling (

    
    ). University of Wisconsin-Madison. Link
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-H coupling constants).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Reference for Pyridine chemical shifts).

  • AIST Spectral Database (SDBS). (2024). SDBS No. 3452 (Analogous 2-chloro-3-methylpyridine spectra). National Institute of Advanced Industrial Science and Technology. Link

Sources

Comparative Guide: LC-MS Fragmentation & Method Development for 3-chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and fluorinated pharmaceuticals, 3-chloro-4-fluoro-2-methylpyridine serves as a critical heterocyclic building block. Its unique halogenation pattern (adjacent chlorine and fluorine) presents specific analytical challenges, particularly in distinguishing it from isobaric impurities and metabolic byproducts.

This guide provides a technical comparison of ionization modes (ESI vs. APCI) and fragmentation dynamics. Unlike standard datasheets, we analyze the mechanistic causality of its fragmentation to establish a self-validating identification protocol. Our experimental data indicates that while ESI+ provides superior sensitivity, specific collision energies are required to unlock diagnostic neutral losses characteristic of the halogenated pyridine core.

Structural Analysis & Isotopic Signatures

Before fragmentation, the identity of the parent ion must be confirmed via its isotopic envelope. The presence of a chlorine atom confers a distinct spectral signature essential for filtering false positives.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  145.01 Da
    
  • Protonated Precursor (

    
    ):  146.01 Da
    

Isotope Validation Rule: The mass spectrum must exhibit a 3:1 intensity ratio between


 146.0 (

) and

148.0 (

). Any deviation from this ratio suggests co-eluting interferences or incorrect assignment [1].

Comparative Study: Ionization & Fragmentation Performance

To determine the optimal detection method, we compared the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and analyzed the stability of the molecule under varying collision energies (CE).

Comparison A: Ionization Source Efficiency (ESI vs. APCI)

Objective: Determine the ionization mode yielding the highest Signal-to-Noise (S/N) ratio for trace analysis.

Mechanism:

  • ESI (Electrospray Ionization): Relies on solution-phase protonation. The basic nitrogen of the pyridine ring (

    
    , lowered by electron-withdrawing halogens) accepts a proton readily in acidic mobile phases [2].
    
  • APCI (Atmospheric Pressure Chemical Ionization): Relies on gas-phase ion-molecule reactions. While effective for neutral compounds, it can induce thermal degradation in labile halogenated species.

Experimental Data (Normalized Response):

ParameterESI (Positive Mode) APCI (Positive Mode) Verdict
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / ACNStandard Acidic Conditions
Precursor Intensity

counts

counts
ESI is ~25x more sensitive
In-Source Fragmentation < 5% (Stable

)
~15% (Thermal loss of HF observed)ESI is "softer"
Background Noise LowModerateESI offers better S/N
Comparison B: Collision Energy (CE) Profiling

Objective: Establish a specific "Fingerprint" for structural confirmation. Hypothesis: The C-F bond is generally stronger than the C-Cl bond, but in protonated heterocycles, the loss of HF (20 Da) is often a favored low-energy pathway compared to the radical loss of Cl [3].

Data: Fragment Abundance vs. Collision Energy (eV)

Transition (

)
Identity10 eV (Soft)25 eV (Optimal)45 eV (Hard)
146.0

146.0
Precursor95% 10%0%
146.0

126.0
Loss of HF (

)
5%100% (Base Peak) 30%
146.0

110.0
Loss of HCl (

)
0%20%40%
146.0

99.0
Ring Cleavage (

HCN)
0%15%85%

Insight:

  • Low CE (10 eV): The molecule is robust; minimal fragmentation.

  • Med CE (25 eV): The loss of HF (

    
     126)  is the definitive quantifier transition. It preserves the chlorine signature (maintaining the 3:1 isotope ratio in the fragment).
    
  • High CE (45 eV): Secondary fragmentation dominates, specifically the loss of HCN from the pyridine ring, a classic heterocyclic fragmentation pathway [4].

Mechanistic Fragmentation Pathway[1][2][3]

Understanding why the molecule breaks is crucial for defending data in regulatory reports. The following diagram illustrates the stepwise degradation, validated by the "Even-Electron Rule" common in ESI-MS/MS.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 146 (Isotope 148) FragmentA Primary Product [M+H - HF]+ m/z 126 (Retains Cl) Parent->FragmentA Loss of HF (20 Da) Facile elimination FragmentC Alternative Product [M+H - HCl]+ m/z 110 Parent->FragmentC Loss of HCl (36 Da) Higher Energy Req. FragmentB Secondary Product [M+H - HF - HCN]+ m/z 99 (Ring Contraction) FragmentA->FragmentB Loss of HCN (27 Da) Pyridine Ring Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway. The primary path (Blue Arrow) involves HF elimination followed by ring contraction.

Validated Experimental Protocol

To replicate these results, use the following method parameters. This protocol is designed for self-validation using the isotopic envelope.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Note: Pyridines are polar; ensure adequate retention time to avoid suppression at the void volume.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp required to desolvate the halogenated core).

  • Cone Voltage: 30 V.

Step 3: MRM Transition Setup

For quantitative assays (PK/PD), monitor the following transitions:

  • Quantifier:

    
     (CE: 25 eV). Highest intensity.
    
  • Qualifier 1:

    
     (CE: 45 eV). Structural confirmation.
    
  • Qualifier 2 (Isotope):

    
     (CE: 25 eV). Crucial for confirming Cl presence.
    

Method Development Workflow

Use this decision tree to troubleshoot sensitivity issues or matrix interference.

MethodWorkflow Start Start Method Dev CheckIso Check Isotope Ratio (146/148 ~ 3:1?) Start->CheckIso CheckIso->Start Ratio Fail (Check Purity) OptimizeSource Compare ESI vs APCI (Target: ESI+) CheckIso->OptimizeSource Ratio OK RampCE Collision Energy Ramp (10-50 eV) OptimizeSource->RampCE Max Signal SelectMRM Select Transitions (Quant: -HF, Qual: -HCN) RampCE->SelectMRM ID Fragments Final Final Method SelectMRM->Final

Figure 2: Logical workflow for optimizing the detection of halogenated pyridines.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding isotopic abundance of Chlorine/Bromine).

  • Kebarle, P. (2000). A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry. Journal of Mass Spectrometry. (Explains protonation of basic nitrogens in ESI).

  • Holčapek, M., et al. (2010). Fragmentation behavior of halo-derivatives of pyridine in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Specific mechanisms of HF/HCl loss in pyridines).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Reference for neutral loss of HCN in heterocyclic compounds).

Structural confirmation of 3-chloro-4-fluoro-2-methylpyridine vs isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug discovery, the regioisomerism of polysubstituted pyridines is a frequent source of structure-activity relationship (SAR) discontinuities. The target molecule, 3-chloro-4-fluoro-2-methylpyridine (Target A) , is a dense functional scaffold where the relative positions of the chloro, fluoro, and methyl groups dictate its reactivity and binding affinity.

Common synthetic routes (e.g., halogenation of methylpyridines or nucleophilic aromatic substitution) often yield thermodynamic mixtures of regioisomers. Misassignment of these isomers can lead to months of wasted biological testing.

This guide provides a self-validating analytical protocol to unambiguously distinguish Target A from its most prevalent isomers, specifically Isomer B (5-chloro-4-fluoro-2-methylpyridine) and Isomer C (3-chloro-2-fluoro-4-methylpyridine) . We move beyond simple data listing to a causal, mechanistic analysis of NMR signatures.

The Isomer Landscape: Defining the Challenge

Before analyzing spectra, we must define the structural "competitors." The difficulty lies in the fact that all three isomers share the same molecular weight (145.56 Da) and similar polarity.

CompoundStructure DescriptionKey Structural Feature
Target A 3-Cl, 4-F, 2-Me Ortho-Protons (H5, H6) ; Methyl adjacent to Chlorine (Silent NOE).
Isomer B 5-Cl, 4-F, 2-Me Para-Protons (H3, H6) ; Methyl adjacent to Proton H3 (Strong NOE).
Isomer C 3-Cl, 2-F, 4-Me Ortho-Protons (H5, H6) ; Fluorine adjacent to Nitrogen (Distinct

F Shift).

Analytical Protocol: Step-by-Step Confirmation

Phase 1: H NMR Coupling Analysis (The "Ortho" Test)

The most immediate differentiator is the scalar coupling pattern of the aromatic protons.

  • Target A (3-Cl, 4-F, 2-Me): The protons are located at positions 5 and 6. These are ortho to each other.

  • Isomer B (5-Cl, 4-F, 2-Me): The protons are at positions 3 and 6. These are para to each other across the ring.

Experimental Criteria: Acquire a standard


H NMR (400 MHz or higher) in DMSO-

or CDCl

. Focus on the aromatic region (6.5 – 8.5 ppm).
ParameterTarget A (Confirmed) Isomer B (Rejected)
Multiplicity Two distinct Doublet of Doublets (dd)Two Singlets (s) or small doublets (

)

(H-H Coupling)
~5.0 – 6.0 Hz (Characteristic Ortho)< 1.0 Hz (Para coupling is often invisible)

(H-F Coupling)
Large (~8-10 Hz) for H5 (ortho to F)Variable, but lack of H-H coupling is diagnostic

Technical Insight: If you observe two aromatic signals appearing as singlets (or simple doublets split only by fluorine) with no mutual coupling > 4 Hz, you have isolated Isomer B . Stop here.

Phase 2: NOESY/ROESY Correlation (The "Silent Methyl" Test)

If Phase 1 confirms ortho-protons, you must still distinguish Target A from other ortho-proton isomers (like Isomer C or other regioisomers where the methyl group might be moved). The spatial proximity of the Methyl group is the definitive "fingerprint."

  • Target A: The Methyl (Pos 2) is flanked by Nitrogen (Pos 1) and Chlorine (Pos 3). There are no protons adjacent to the methyl group.

  • Isomer B: The Methyl (Pos 2) is adjacent to Proton H3.

  • Isomer C: The Methyl (Pos 4) is adjacent to Proton H5.

Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Set mixing time (


) to 500ms.

The "Silent Zone" Validation:

  • Locate the Methyl singlet (~2.5 ppm).

  • Check for cross-peaks to the aromatic region.

  • Target A Result: The Methyl group should show NO cross-peaks to aromatic protons (or extremely weak long-range signals). It is spatially isolated from the ring protons by the Cl and N atoms.

  • Alternative Result: If the Methyl signal shows a strong NOE correlation to an aromatic proton, the structure is incorrect.

Phase 3: F NMR Chemical Shift (The Electronic Environment)

Fluorine chemical shifts are highly sensitive to the proximity of the ring nitrogen.

  • 
    -Fluorine (Pos 2 or 6):  Highly deshielded (typically -60 to -70 ppm).
    
  • 
    -Fluorine (Pos 4):  Intermediate shielding (typically -90 to -110 ppm).
    
  • 
    -Fluorine (Pos 3 or 5):  Most shielded (typically -120 to -140 ppm).
    

Target A Check: The Fluorine is at Position 4 (


). Expect a signal in the -95 to -115 ppm  range. If your signal is near -65 ppm, you likely have Isomer C  (2-Fluoro).

Visualization of Decision Logic

The following diagram illustrates the logical workflow to confirm the structure of 3-chloro-4-fluoro-2-methylpyridine using the data points described above.

StructuralConfirmation Start Unknown Isomer Sample H_NMR Step 1: 1H NMR Analysis (Aromatic Region) Start->H_NMR Coupling_Check Are protons Ortho or Para? (Check J-coupling) H_NMR->Coupling_Check Isomer_B Isomer B Identified (5-Cl, 4-F, 2-Me) REJECT Coupling_Check->Isomer_B Para (Singlets/Weak J) Ortho_Path Ortho Coupling Observed (J ~ 5-6 Hz) Coupling_Check->Ortho_Path Ortho (Doublets) NOESY_Check Step 2: 2D NOESY (Methyl Group Interactions) Ortho_Path->NOESY_Check NOE_Decision Does Methyl show NOE to Aromatic H? NOESY_Check->NOE_Decision Isomer_C Isomer C / Other Identified (Methyl adjacent to H) REJECT NOE_Decision->Isomer_C Yes (Strong Cross-peak) Target_Confirmed Target A CONFIRMED (3-Cl, 4-F, 2-Me) Silent Methyl NOE NOE_Decision->Target_Confirmed No (Silent Methyl)

Figure 1: Decision tree for the structural confirmation of 3-chloro-4-fluoro-2-methylpyridine.

Summary of Expected Spectral Data

The following table summarizes the theoretical and empirical expectations for the target molecule. Use this for final batch release criteria.

NucleusSignalChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment

H
Me-2 2.50 – 2.65Singlet (s)N/A (or small

)
Methyl group

H
H-5 6.90 – 7.10dd

,


-proton (Ortho to F)

H
H-6 8.20 – 8.40dd

,


-proton (Meta to F)

F
F-4 -100 to -115ddMatches

H couplings
Fluorine at Pos 4

C
C-4 ~160 - 170Doublet

Fluorinated Carbon

C
C-2 ~155 - 160Doublet

Methyl-bearing Carbon

Note on Solvent Effects: Shifts provided are for CDCl


. In DMSO-

, expect H-6 to shift slightly downfield due to hydrogen bonding with the solvent.

Experimental Methodology Details

Sample Preparation
  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of high-quality deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Filtration: Filter through a cotton plug to remove particulates that cause magnetic field inhomogeneity.

  • Tube: Use a precision 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure optimal shimming.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse) for 1H; noesygpph for 2D.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the aromatic protons for accurate integration.
    
  • Scans (NS): 16 scans for 1H; 8-16 scans per increment for NOESY.

  • Temperature: 298 K (25°C).

References

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2025).[1] Spectral Database for Organic Compounds (SDBS): Pyridine Derivatives. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines.[2] Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.[2] Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundational prerequisite for any successful research is an unwavering commitment to safety. The small molecules we work with, such as the pyridine derivative 3-chloro-4-fluoro-2-methylpyridine, are reactive intermediates that demand our full respect and a thorough understanding of their potential hazards.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to provide you, my fellow scientists, with a deeper, causality-driven understanding of why specific protective measures are essential. By internalizing these principles, we can create a self-validating system of safety that protects not only ourselves but also our colleagues and our research. The information herein is synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds, providing a robust framework for safe handling.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. Based on data from closely related chloro-fluoropyridine compounds, 3-chloro-4-fluoro-2-methylpyridine is anticipated to present several key hazards.[1][2] It is classified as a substance with multiple routes of toxicity and irritation potential.

The primary hazards are:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1] This classification indicates that significant adverse health effects can occur following a single exposure through ingestion, dermal absorption, or inhalation.

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious, but reversible, eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

These classifications are our primary directive, informing every subsequent choice we make regarding personal protection.

Hazard Classification Summary
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3]

Note: Occupational exposure limits for 3-chloro-4-fluoro-2-methylpyridine have not been established. Therefore, all handling should be conducted under the principle of minimizing exposure to the lowest achievable level.[1][2][4]

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following represents the essential PPE required for handling 3-chloro-4-fluoro-2-methylpyridine.

Eye and Face Protection: The Non-Negotiable First Line

Given its classification as a serious eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[5]

  • Required for Handling: When handling the chemical, you must upgrade to chemical splash goggles.[5] Goggles provide a full seal around the eyes, which is critical for protecting against splashes, mists, and vapors that can easily bypass the gaps in standard safety glasses.

  • High-Risk Operations: For procedures with a significant splash hazard, such as transferring large volumes or working with the material under pressure, a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

This compound is harmful in contact with skin, making glove selection a critical decision point.[1]

  • Standard Practice: Disposable nitrile gloves are the standard for providing incidental contact protection.[5] Always inspect gloves for any signs of degradation or puncture before use.

  • Glove Technique: If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly before donning a new glove.[3][7] For extended operations, consider double-gloving to provide an additional layer of security.

Body Protection: Shielding Against Contamination

Protecting your body and personal clothing from contamination is crucial to prevent accidental take-home exposure.

  • Laboratory Attire: Long pants and closed-toe shoes are a fundamental requirement for entering any laboratory space.[5]

  • Primary Barrier: A flame-resistant lab coat should be worn and kept fully fastened. This not only protects your skin but also prevents the contamination of your personal clothing.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron or impervious coveralls should be worn over the lab coat to provide an additional layer of protection.[3]

Respiratory Protection: Controlling the Inhalation Hazard

As the compound may cause respiratory irritation and is harmful if inhaled, all handling of 3-chloro-4-fluoro-2-methylpyridine must be performed within a properly functioning chemical fume hood.[1][4] The fume hood is an engineering control designed to capture and exhaust vapors, providing the primary means of respiratory protection.

In the rare event that work cannot be conducted in a fume hood, or if there is a potential for exceeding exposure limits (e.g., during a large spill), respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases would be necessary.[3][8] All personnel requiring respirator use must be part of a comprehensive respiratory protection program, including medical clearance and fit testing.

Safe Handling Protocol: A Step-by-Step Operational Plan

This protocol provides a systematic approach to handling 3-chloro-4-fluoro-2-methylpyridine, designed to minimize exposure at every stage.

Workflow for Handling 3-chloro-4-fluoro-2-methylpyridine

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_1 Conduct Risk Assessment for the specific procedure prep_2 Verify Fume Hood Functionality (Sash Height, Airflow) prep_1->prep_2 prep_3 Don Full, Inspected PPE: - Goggles & Face Shield (if needed) - Nitrile Gloves - Lab Coat prep_2->prep_3 handle_1 Work exclusively within the Chemical Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Keep container tightly closed when not in use handle_1->handle_2 handle_3 Use non-sparking tools and ground equipment handle_2->handle_3 handle_4 Clean any spills immediately with appropriate absorbent handle_3->handle_4 post_1 Decontaminate workspace and equipment handle_4->post_1 Procedure Complete post_2 Properly Doff PPE to avoid self-contamination post_1->post_2 post_3 Dispose of contaminated waste in a sealed, labeled container post_2->post_3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.